molecular formula C12H16O3 B1330108 Ethyl 4-phenoxybutanoate CAS No. 2364-59-2

Ethyl 4-phenoxybutanoate

Katalognummer: B1330108
CAS-Nummer: 2364-59-2
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: XSVIVXBQBFMYCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-phenoxybutanoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-phenoxybutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-phenoxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-phenoxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 4-phenoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVIVXBQBFMYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278654
Record name Ethyl 4-phenoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2364-59-2
Record name 2364-59-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-phenoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of Ethyl 4-phenoxybutanoate: A Kinetic and Process Control Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-phenoxybutanoate (CAS: 25547-00-2) serves as a critical structural motif in medicinal chemistry, functioning as a lipophilic linker in histone deacetylase (HDAC) inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists. Its synthesis relies on the O-alkylation of phenol using ethyl 4-bromobutanoate via a Williamson ether synthesis.

While theoretically straightforward, the reaction presents specific process challenges:

  • Chemomoselectivity: Preventing ester hydrolysis while ensuring complete phenol deprotonation.

  • Kinetics: The electrophile (ethyl 4-bromobutanoate) is a primary alkyl halide but less reactive than methyl iodide, requiring catalytic activation.

  • Purification: Efficient removal of unreacted phenol without degrading the base-sensitive ester moiety.

This guide details an optimized, anhydrous protocol utilizing Finkelstein catalysis to maximize yield (>90%) and purity.

Part 1: Mechanistic Analysis & Reaction Design

The transformation follows a bimolecular nucleophilic substitution (


) mechanism. The reaction design must balance the acidity of phenol (

) against the lability of the ethyl ester in the electrophile.
The Reaction Pathway[1][2][3][4][5]
  • Deprotonation: Anhydrous Potassium Carbonate (

    
    ) deprotonates phenol to generate the phenoxide anion. 
    
    
    
    is selected over NaOH to prevent saponification of the ester reactant/product.
  • Catalytic Activation (Finkelstein): Potassium Iodide (KI) is added. The iodide ion displaces the bromide on the alkyl chain (forming the more reactive alkyl iodide) in situ, which is then rapidly attacked by the phenoxide.

  • Substitution: The phenoxide attacks the

    
     carbon, displacing the halide to form the ether linkage.
    
Mechanistic Visualization

ReactionMechanism Phenol Phenol (Nucleophile) Phenoxide Phenoxide Anion (Activated Nu-) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Product Ethyl 4-phenoxybutanoate (Product) Phenoxide->Product SN2 Attack AlkylBromide Ethyl 4-bromobutanoate (Electrophile) AlkylIodide Ethyl 4-iodobutanoate (Transient Species) AlkylBromide->AlkylIodide Finkelstein Exchange (I- replaces Br-) KI KI (Catalyst) KI->AlkylIodide AlkylIodide->Product Fast Displacement

Figure 1: Catalytic cycle and


 pathway highlighting the in situ activation of the alkyl halide.

Part 2: Strategic Protocol (Standardized Scale)

Scale: 10 mmol (Adaptable to gram-scale) Target Yield: 85–95% Time: 6–8 Hours

Reagents & Materials Table
ComponentRoleEquiv.Mass/VolSpecification
Phenol Substrate1.00.94 gCrystalline, >99%
Ethyl 4-bromobutanoate Electrophile1.22.34 g (1.73 mL)Liquid, d=1.35 g/mL
Potassium Carbonate Base2.02.76 gAnhydrous, Powdered
Potassium Iodide Catalyst0.10.16 gCrystalline
Acetone SolventN/A30 mLDry, HPLC Grade
Step-by-Step Methodology
Phase 1: Activation
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (inert atmosphere prevents oxidation of phenol).

  • Solvation: Dissolve Phenol (1.0 eq) in 30 mL of anhydrous Acetone .

  • Deprotonation: Add

    
     (2.0 eq)  and KI (0.1 eq) . Stir vigorously at room temperature for 15 minutes. Observation: The mixture will appear as a white suspension.
    
Phase 2: Reaction[1]
  • Addition: Add Ethyl 4-bromobutanoate (1.2 eq) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (approx. 60°C). Maintain reflux for 6–8 hours.

  • Monitoring (TLC): Check reaction progress using TLC (Silica gel).

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Visualization: UV light (254 nm). Phenol (

      
      ) should disappear; Product (
      
      
      
      ) will appear as a dark spot.
Phase 3: Workup & Purification[2]
  • Filtration: Cool to room temperature. Filter the mixture through a sintered glass funnel (or Celite pad) to remove inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the solid cake with cold acetone.
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

  • Liquid-Liquid Extraction:

    • Redissolve the residue in Ethyl Acetate (50 mL) .

    • Alkaline Wash (Critical): Wash with cold 0.5 M NaOH (2 x 20 mL) . Note: This removes unreacted phenol. Keep contact time short (<5 min) and cold to prevent ester hydrolysis.

    • Wash with Brine (saturated NaCl, 20 mL) to dry the organic layer.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Part 3: Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)
ParameterOptimization StrategyRisk of Failure
Solvent Choice Acetone is standard. Use DMF or Acetonitrile if reaction is sluggish (higher boiling points).Wet solvents inhibit

and lower yield.
Base Strength Use

or

. Avoid NaOH/KOH.
Strong hydroxide bases cause ester hydrolysis (saponification).
Catalysis KI (10 mol%) is essential for bromides.Without KI, reaction times may double or triple.
Workflow Diagram

Workflow Start Start: Reagents Reaction Reflux in Acetone (6-8 Hours) Start->Reaction Filter Filtration (Remove KBr/K2CO3) Reaction->Filter Evap Evaporation (Remove Acetone) Filter->Evap Extract Extraction (EtOAc) Wash w/ 0.5M NaOH Evap->Extract Dry Dry & Concentrate Extract->Dry Final Pure Ethyl 4-phenoxybutanoate Dry->Final

Figure 2: Downstream processing workflow emphasizing the critical alkaline wash step.

Part 4: Characterization & Validation

To validate the synthesis, the following spectral signatures must be confirmed:

  • Physical State: Clear to pale yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2–6.9 ppm (m, 5H, Aromatic protons).
      
    • 
       4.15 ppm (q, 2H, 
      
      
      
      , ester quartet).
    • 
       4.02 ppm (t, 2H, 
      
      
      
      ).
    • 
       2.50 ppm (t, 2H, 
      
      
      
      ).
    • 
       2.10 ppm (m, 2H, central 
      
      
      
      ).
    • 
       1.25 ppm (t, 3H, ester methyl).
      
  • IR Spectroscopy:

    • 
       (C=O stretch, ester).[2]
      
    • 
       (C-O-C stretch, ether).
      

References

  • Williamson Ether Synthesis Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Solvent Effects in Alkylation: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Phenoxy Ester Synthesis Protocols (Analogous): Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

  • Compound Data (Ethyl 4-phenoxybutanoate): PubChem Database. CID 128646.

Sources

Physical and chemical properties of Ethyl 4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-phenoxybutanoate. While direct extensive research on this specific ester is limited, this document compiles available data, outlines a reliable synthesis protocol from its precursor, 4-phenoxybutanoic acid, and extrapolates key characteristics based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in utilizing this compound.

Introduction and Molecular Overview

Ethyl 4-phenoxybutanoate is an aromatic ester characterized by a phenoxy group linked to a butyrate ethyl ester chain. This structure, combining an ether linkage and an ester functional group, suggests potential applications as a building block in organic synthesis, particularly in the development of more complex molecules with potential biological activity. Its structural similarity to other phenoxy-containing compounds indicates possible utility in areas such as fragrance formulation and as a specialty solvent.

Key Structural Features:

  • Aromatic Ring: The phenyl group contributes to the molecule's thermal stability and influences its solubility in organic solvents.

  • Ether Linkage: The ether bond provides flexibility to the molecular structure.

  • Ester Group: The ethyl ester functional group is a key site for chemical reactions, such as hydrolysis and transesterification, and contributes to the compound's characteristic odor.

Physicochemical Properties

Detailed experimental data for Ethyl 4-phenoxybutanoate is not widely published. However, we can compile known information and provide estimated values based on its structure and the properties of its precursor, 4-phenoxybutanoic acid.

Identification
IdentifierValue
Chemical Name Ethyl 4-phenoxybutanoate
Synonyms 4-PHENOXY-N-BUTYRIC ACID ETHYL ESTER
CAS Number 2364-59-2[1]
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Tabulated Physical Properties
PropertyValue (4-Phenoxybutanoic acid - Precursor)Estimated Value (Ethyl 4-phenoxybutanoate)Rationale for Estimation
Boiling Point Not availableHigher than the parent acidEsters generally have lower boiling points than their corresponding carboxylic acids of similar molecular weight due to the absence of intermolecular hydrogen bonding.[2] However, the esterification increases the molecular weight, which would lead to a higher boiling point.
Melting Point Not availableLower than the parent acidThe disruption of the hydrogen bonding present in the carboxylic acid dimer structure typically leads to a lower melting point in the corresponding ester.
Density Not available~1.0 - 1.1 g/cm³Based on the densities of structurally similar aromatic esters.
Solubility Not availableSlightly soluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, ethyl acetate)Esters with a moderate carbon chain length have limited solubility in water but are readily soluble in common organic solvents.[2][3]
Appearance Liquid or solid[1]Colorless to pale yellow liquidBased on the appearance of similar ethyl esters.
Odor Not availableLikely a mild, fruity, or floral scentEsters are well-known for their characteristic pleasant aromas.[3][4]

Synthesis of Ethyl 4-phenoxybutanoate

The most common and straightforward method for preparing Ethyl 4-phenoxybutanoate is through the Fischer esterification of its corresponding carboxylic acid, 4-phenoxybutanoic acid.

Reaction Principle

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5][6] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[6]

Figure 1: General scheme of Fischer esterification for Ethyl 4-phenoxybutanoate synthesis.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a standard procedure for the synthesis of an ethyl ester from its carboxylic acid precursor.

Materials:

  • 4-Phenoxybutanoic acid (1.0 eq)

  • Anhydrous ethanol (excess, e.g., 10-20 eq)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-phenoxybutanoic acid and an excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up: a. After cooling to room temperature, remove the excess ethanol using a rotary evaporator.[7] b. Dissolve the residue in ethyl acetate or diethyl ether. c. Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7][8] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: a. Filter off the drying agent. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Ethyl 4-phenoxybutanoate.[7] c. If necessary, the product can be further purified by vacuum distillation.

Esterification_Workflow A 1. Combine Reactants (4-Phenoxybutanoic Acid, Ethanol) B 2. Add Acid Catalyst (e.g., H₂SO₄) A->B C 3. Reflux (Heat for 2-4h) B->C D 4. Cool & Evaporate (Remove excess Ethanol) C->D E 5. Extraction & Washing (Add Ether/EtOAc, wash with NaHCO₃, Brine) D->E F 6. Drying (Add Na₂SO₄) E->F G 7. Filtration & Evaporation (Remove solvent) F->G H 8. Purification (Optional) (Vacuum Distillation) G->H I Final Product: Ethyl 4-phenoxybutanoate H->I

Figure 2: Step-by-step workflow for the synthesis of Ethyl 4-phenoxybutanoate.

Chemical Reactivity and Spectroscopic Analysis

Chemical Reactivity

The reactivity of Ethyl 4-phenoxybutanoate is primarily dictated by the ester functional group.

  • Hydrolysis: The ester can be hydrolyzed back to 4-phenoxybutanoic acid and ethanol under acidic or basic conditions.

  • Transesterification: The ethyl group can be exchanged with other alkyl groups by reacting with another alcohol in the presence of an acid or base catalyst.

  • Reduction: The ester can be reduced to the corresponding alcohol, 4-phenoxybutan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the protons on the butyrate chain, and the protons of the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons in the butyrate chain, and the carbons of the phenoxy group.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group. It will also show C-O stretching bands for the ester and ether linkages, and bands characteristic of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (208.25 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic cleavages of the ester and ether functionalities.

Potential Applications in Research and Drug Development

The applications of Ethyl 4-phenoxybutanoate are not extensively documented, but based on its chemical structure, several potential uses can be inferred:

  • Intermediate in Organic Synthesis: Its structure makes it a versatile building block for the synthesis of more complex molecules. Phenoxy-containing compounds are of interest in medicinal chemistry.

  • Fragrance and Flavor Industry: Many esters have pleasant odors, suggesting a potential use for Ethyl 4-phenoxybutanoate as a fragrance component.[9]

  • Plasticizers and Solvents: Esters, particularly those with higher boiling points, can be used as plasticizers for polymers.[2][9] Phenoxy-based compounds are also used as specialty solvents and in coatings.[10][11]

  • Adhesives and Coatings: Phenoxy resins and their derivatives are known for their excellent adhesive properties and are used in coatings and structural adhesives.[10][12][13]

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl 4-phenoxybutanoate is not widely available. Therefore, general safety precautions for handling similar chemical compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[14]

  • In case of Contact:

    • Skin: Wash the affected area with soap and water.

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

Ethyl 4-phenoxybutanoate is a compound with potential applications in various fields of chemical synthesis and material science. While detailed experimental data is currently sparse, this guide provides a solid foundation for its synthesis, predicted properties, and safe handling. The outlined Fischer esterification protocol offers a reliable method for its preparation, enabling further research into its specific characteristics and potential applications. As with any chemical, proper safety precautions should always be observed during its handling and use.

References

  • Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

  • PSIBERG. (2022, July 16). Carboxylic acids vs. Esters. Organic Compounds. Retrieved from [Link]

  • Suzhou H-Poly Co., Ltd. (2025, April 29). What are the characteristics of phenoxy resin? Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • Kao Chemicals. (2015, May 1). Safety Summary - Polyoxyalkylene alkyl ether. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 15). 9.7: Carboxylic Acids and Esters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019202276A1 - Use of hypophosphorous acid for the esterification of free fatty acids.
  • The Good Scents Company. (n.d.). ethyl 4-phenyl butyrate, 10031-93-3. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 11). 10.8: Carboxylic Acids and Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Phlex Tek. (2024, July 11). Comprehensive Guide to Phenoxy Resins: Benefits and Applications. Retrieved from [Link]

  • NP-MRD. (2024, September 11). Showing NP-Card for Ethyl 4-phenylbutanoate (NP0337043). Retrieved from [Link]

  • Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]

  • Bansal Trading Company. (n.d.). Phenoxy Propanol: Benefits and Safety Information. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

  • Echo Chem. (2024, June 14). The Role of Esters in Industrial Applications. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. Retrieved from [Link]

  • DigitUMa. (n.d.). Analysis of Skin Volatiles Using a PDMS Membrane and HS-SPME/GC-MS Methodology to Unveil Putative Biomarkers for Neurodegenerative Diseases. Retrieved from [Link]

  • Google Patents. (n.d.). US4711817A - Carboxylic acid-grafted phenoxy resins.
  • European Patent Office. (2002, November 28). SYNTHESIS OF 4-PHENYLBUTYRIC ACID - EP 1404638 B1. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Phenoxybutyric acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4610825A - Phosphorous acid catalyzed phenol esterification.

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of Ethyl 4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Ethyl 4-phenoxybutanoate. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecule's structural features as elucidated by modern NMR techniques. We will delve into the theoretical underpinnings of NMR spectroscopy, provide a detailed interpretation of the predicted spectra of Ethyl 4-phenoxybutanoate, outline a standard experimental protocol for data acquisition, and present the data in a clear, accessible format.

Introduction: The Power of NMR in Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to generate a detailed map of the molecular framework. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, we can deduce the connectivity of atoms and gain insights into the electronic environment of each nucleus.

For a molecule like Ethyl 4-phenoxybutanoate, which incorporates both an ester and an ether functional group, as well as aromatic and aliphatic regions, NMR spectroscopy is indispensable for confirming its identity and purity.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms in Ethyl 4-phenoxybutanoate are numbered as illustrated in the diagram below. This numbering system will be used consistently throughout the guide for the assignment of NMR signals.

Figure 1: Molecular Structure of Ethyl 4-phenoxybutanoate with Atom Numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Ethyl 4-phenoxybutanoate provides a wealth of information about the number of different types of protons and their neighboring environments. Based on the structure and data from analogous compounds, the predicted ¹H NMR spectrum in a standard solvent like deuterated chloroform (CDCl₃) would exhibit signals corresponding to the ethyl group, the butanoate chain, and the phenoxy group.

Predicted ¹H NMR Data
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H1~1.25Triplet (t)3H~7.1
H4~2.10Quintet2H~6.8
H5~2.50Triplet (t)2H~7.4
H3~4.05Triplet (t)2H~6.4
H-ethyl (CH₂)~4.15Quartet (q)2H~7.1
H11 (para-H)~6.90Triplet (t)1H~7.3
H9, H13 (ortho-H)~6.95Doublet (d)2H~8.0
H10, H12 (meta-H)~7.30Triplet (t)2H~7.8
Interpretation of the ¹H NMR Spectrum
  • Ethyl Group: The ethyl group gives rise to two distinct signals. The methyl protons (H1) appear as a triplet around 1.25 ppm due to coupling with the adjacent methylene protons. The methylene protons of the ethyl group appear as a quartet around 4.15 ppm, being split by the three methyl protons. This characteristic triplet-quartet pattern is a hallmark of an ethyl ester.

  • Butanoate Chain: The aliphatic chain of the butanoate moiety presents three sets of signals. The protons on C4 (H4) are expected to be a quintet (or a more complex multiplet) around 2.10 ppm, as they are coupled to the protons on both C3 and C5. The protons on C5 (H5), being adjacent to the electron-withdrawing ester carbonyl group, will be deshielded and appear as a triplet around 2.50 ppm, split by the H4 protons. The protons on C3 (H3), being adjacent to the ether oxygen, are also deshielded and are predicted to resonate as a triplet around 4.05 ppm, coupled with the H4 protons.

  • Phenoxy Group: The aromatic protons of the phenoxy group will appear in the downfield region of the spectrum (6.8-7.4 ppm). The proton at the para position (H11) is expected to be a triplet around 6.90 ppm. The two ortho protons (H9 and H13) will be chemically equivalent and appear as a doublet around 6.95 ppm. The two meta protons (H10 and H12) will also be equivalent and resonate as a triplet further downfield at approximately 7.30 ppm due to the deshielding effect of the ether linkage.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. As a proton-decoupled spectrum is typically acquired, each unique carbon atom will appear as a single line.

Predicted ¹³C NMR Data
Signal AssignmentChemical Shift (δ, ppm)
C1~14.2
C4~24.5
C5~30.8
C-ethyl (CH₂)~60.5
C3~67.2
C9, C13 (ortho-C)~114.5
C11 (para-C)~120.8
C10, C12 (meta-C)~129.5
C7 (ipso-C)~158.8
C=O (Ester Carbonyl)~173.0
Interpretation of the ¹³C NMR Spectrum
  • Aliphatic Carbons: The methyl carbon of the ethyl group (C1) is the most upfield signal, appearing around 14.2 ppm. The methylene carbons of the butanoate chain (C4 and C5) will resonate at approximately 24.5 and 30.8 ppm, respectively. The methylene carbon of the ethyl group will be found around 60.5 ppm, and the C3 carbon, attached to the phenoxy oxygen, will be further downfield at about 67.2 ppm due to the electronegativity of the oxygen atom.

  • Aromatic Carbons: The aromatic carbons will appear between 110 and 160 ppm. The ortho carbons (C9, C13) are expected around 114.5 ppm, while the para carbon (C11) will be at a similar chemical shift of about 120.8 ppm. The meta carbons (C10, C12) will be further downfield at approximately 129.5 ppm. The ipso-carbon (C7), directly attached to the ether oxygen, will be the most deshielded of the aromatic carbons, appearing around 158.8 ppm.

  • Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal in the spectrum, typically resonating around 173.0 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of Ethyl 4-phenoxybutanoate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of Ethyl 4-phenoxybutanoate prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add a small amount of TMS (internal standard, 0 ppm) prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube prep3->prep4 acq1 Insert the sample into the NMR spectrometer prep4->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field to achieve high homogeneity acq2->acq3 acq4 Acquire the ¹H NMR spectrum (e.g., 16-32 scans) acq3->acq4 acq5 Acquire the ¹³C NMR spectrum (e.g., 1024-4096 scans) acq4->acq5 proc1 Apply Fourier Transform to the Free Induction Decay (FID) acq5->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0 ppm) proc2->proc3 proc4 Integrate the ¹H NMR signals proc3->proc4 proc5 Pick and label the peaks proc4->proc5

Figure 2: Standard Workflow for NMR Sample Preparation, Data Acquisition, and Processing.

Causality in Experimental Choices:

  • Choice of Solvent: Deuterated solvents, such as CDCl₃, are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte's signals.[1][2] The choice of solvent can slightly influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR because its protons and carbons resonate at a high field, away from most organic compounds, and it is chemically inert.[1][2]

  • Shimming: This process is critical for obtaining high-resolution spectra with sharp lines by ensuring the magnetic field is homogeneous across the sample volume.

  • Number of Scans: More scans are typically required for ¹³C NMR than for ¹H NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, which results in lower sensitivity.

Conclusion

The detailed analysis of the predicted ¹H and ¹³C NMR spectra of Ethyl 4-phenoxybutanoate provides a comprehensive spectroscopic fingerprint of the molecule. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this compound and related structures. The provided experimental protocol outlines a self-validating system for obtaining high-quality NMR data, ensuring the reliability and reproducibility of the results. By understanding the principles behind the spectral features, researchers can confidently identify and characterize Ethyl 4-phenoxybutanoate in various applications.

References

  • Doc Brown's Chemistry. proton NMR spectrum of ethyl methanoate. [Link]

  • Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

  • Royal Society of Chemistry. New J. Chem Electronic Supplementary Information. [Link]

  • PubChem. Ethyl 4-phenylbutanoate. [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-phenoxybutanoate Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of Ethyl 4-phenoxybutanoate, offering researchers, scientists, and drug development professionals a detailed understanding of its key functional group absorptions. By delving into the causality behind spectral features and outlining robust experimental protocols, this document serves as a practical resource for the accurate identification and characterization of this molecule.

Introduction: The Molecular Blueprint of Ethyl 4-phenoxybutanoate

Ethyl 4-phenoxybutanoate is a molecule of interest in various chemical and pharmaceutical contexts, possessing a unique combination of functional groups that contribute to its overall properties. A thorough understanding of its molecular structure is paramount for interpreting its infrared spectrum. The molecule is comprised of three key functional regions: an ester group, an aryl alkyl ether linkage, and a monosubstituted aromatic (phenyl) ring , in addition to an aliphatic hydrocarbon chain.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint that allows for the identification of functional groups. The position, intensity, and shape of these absorption bands provide a wealth of information about the molecular architecture.

This guide will systematically deconstruct the IR spectrum of Ethyl 4-phenoxybutanoate, correlating specific spectral features with the vibrational modes of its constituent functional groups.

C1 C O1 O C1->O1 C1->O1 O2 O C1->O2 C1->O2 C2 C C1->C2 C1->C2 C10 C O2->C10 O2->C10 C3 C C2->C3 C2->C3 C4 C C3->C4 C3->C4 O3 O C4->O3 C4->O3 C5 C C6 C C5->C6 C5->C6 C8 C C5->C8 C7 C C6->C7 C6->C7 C9 C C6->C9 C7->C8 C7->C8 C8->C9 C8->C9 C9->C5 C9->C5 C11 C C10->C11 C10->C11 C12 C O3->C5 O3->C5 ester Ester Group ether Aryl Alkyl Ether aromatic Aromatic Ring

Caption: Molecular structure of Ethyl 4-phenoxybutanoate.

Core Functional Group Analysis

The infrared spectrum of Ethyl 4-phenoxybutanoate is a superposition of the absorption bands from each of its functional components. The most diagnostically significant regions are discussed below.

The Ester Functional Group: A Trio of Intense Absorptions

The ethyl ester group is a dominant feature in the IR spectrum, characterized by a set of strong absorption bands.[1] This is often referred to as the "Rule of Three" for esters.[1]

  • C=O Carbonyl Stretch: The most prominent and readily identifiable peak in the spectrum will be the carbonyl (C=O) stretching vibration. For a saturated aliphatic ester like Ethyl 4-phenoxybutanoate, this band is expected to be very strong and sharp, appearing in the range of 1750-1735 cm⁻¹ .[2][3] The high frequency of this absorption is due to the strong double bond character of the carbonyl group. Its intensity is a result of the large change in dipole moment during the stretching vibration.

  • C-O-C Asymmetric and Symmetric Stretches: Esters possess two distinct C-O single bonds, which give rise to two separate, strong stretching vibrations typically found in the fingerprint region between 1300-1000 cm⁻¹ .[1][2]

    • The asymmetric C-C-O stretch (involving the carbonyl carbon, ester oxygen, and the adjacent carbon of the ethyl group) usually appears as a strong band around 1250-1230 cm⁻¹ .[1][4]

    • The symmetric O-C-C stretch (involving the ester oxygen and the carbons of the ethyl group) gives rise to another strong absorption, typically around 1100 cm⁻¹ .[1][5]

The Aryl Alkyl Ether Linkage

The phenoxy group introduces an ether linkage that has its own characteristic absorptions. Differentiating these from the ester C-O stretches requires careful examination of the spectrum.

  • Asymmetric and Symmetric C-O-C Stretches: Aryl alkyl ethers are distinguished by two strong C-O stretching bands.[6][7]

    • An asymmetric C-O-C stretch appears at a higher frequency than in aliphatic ethers, typically near 1250 cm⁻¹ .[6][7] This band will likely overlap with the strong C-C-O stretch of the ester group.

    • A symmetric C-O-C stretch is expected near 1040 cm⁻¹ .[6][7][8] This peak should be distinguishable from the ester's O-C-C stretch.

The presence of the aromatic ring strengthens the C-O bond through resonance, which is why the asymmetric stretch is at a higher wavenumber compared to simple dialkyl ethers.[6]

The Aromatic (Phenyl) Ring

The monosubstituted benzene ring provides several key diagnostic peaks:

  • Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring gives rise to sharp, medium-intensity bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[9][10] This is a key diagnostic feature to distinguish aromatic and alkene C-H bonds from aliphatic C-H bonds, which appear just below 3000 cm⁻¹.[9]

  • Aromatic C=C In-Ring Stretches: The stretching vibrations of the carbon-carbon bonds within the benzene ring produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.[9][10] Typically, two or three bands can be observed, with prominent peaks often near 1600 cm⁻¹ and 1500-1400 cm⁻¹ .[9]

  • C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are highly characteristic of the substitution pattern on the ring. For a monosubstituted ring, two strong bands are expected in the 900-675 cm⁻¹ region.[9] One strong band typically appears near 750 cm⁻¹ and another strong band near 690 cm⁻¹ .[6]

Aliphatic C-H Stretches and Bends

The ethyl and butyl chains of the molecule will exhibit characteristic aliphatic C-H absorptions:

  • C-H Stretch: Strong, sharp peaks will be present in the region of 2975-2845 cm⁻¹ , corresponding to the asymmetric and symmetric stretching of the C-H bonds in the CH₃ and CH₂ groups.[4]

  • C-H Bending: Weaker bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups will be observed in the 1470-1370 cm⁻¹ region.[11]

Summary of Expected IR Absorptions

The following table summarizes the key vibrational frequencies, their expected appearance, and the corresponding functional group assignments for Ethyl 4-phenoxybutanoate.

Wavenumber (cm⁻¹)IntensityShapeAssignmentFunctional Group
3100-3000MediumSharpC-H StretchAromatic Ring
2975-2845StrongSharpC-H StretchAliphatic (CH₂, CH₃)
1750-1735 Very Strong Sharp C=O Stretch Ester
1600-1585Medium-WeakSharpC=C In-Ring StretchAromatic Ring
1500-1400Medium-VariableSharpC=C In-Ring StretchAromatic Ring
1470-1370Medium-WeakSharpC-H BendAliphatic (CH₂, CH₃)
~1250StrongBroadAsymmetric C-O-C StretchEther & Ester
~1100StrongSharpSymmetric C-O-C StretchEster
~1040StrongSharpSymmetric C-O-C StretchEther
900-675StrongSharpC-H Out-of-Plane BendAromatic Ring

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Obtaining a high-quality, reproducible IR spectrum of Ethyl 4-phenoxybutanoate, a liquid at room temperature, is crucial for accurate analysis. The following protocol outlines a self-validating system using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, which is ideal for liquid samples due to its minimal sample preparation and ease of use.[4]

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis p1 Clean ATR Crystal (e.g., with isopropanol) p2 Verify Crystal Cleanliness (Collect background, check for residue peaks) p1->p2 a1 Collect Background Spectrum (Air) p2->a1 a2 Apply Small Drop of Ethyl 4-phenoxybutanoate to Crystal a1->a2 a3 Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) a2->a3 d1 Perform ATR Correction (If required by software) a3->d1 d2 Identify and Label Key Functional Group Peaks d1->d2 d3 Compare with Reference Spectra and Correlation Tables d2->d3

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Step-by-Step Methodology
  • Instrument Setup and Preparation:

    • Causality: A clean ATR crystal is paramount to prevent cross-contamination and ensure the spectrum is solely representative of the analyte.

    • Protocol: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol, and allow it to dry completely.[4]

    • Validation: Collect a background spectrum of the clean, empty crystal. The resulting spectrum should be a flat line, devoid of any significant absorption bands, particularly in the O-H (~3400 cm⁻¹), C-H (~2900 cm⁻¹), and C=O (~1700 cm⁻¹) regions.

  • Background Collection:

    • Causality: A background scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself. This is subtracted from the sample spectrum to isolate the absorptions of the analyte.

    • Protocol: With the clean crystal, acquire a background spectrum. A typical setting is an average of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[4]

  • Sample Application and Data Acquisition:

    • Causality: Direct and complete contact between the liquid sample and the ATR crystal is necessary for the evanescent wave to effectively penetrate the sample and generate a strong, representative signal.

    • Protocol: Place a small drop of neat Ethyl 4-phenoxybutanoate onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[4]

    • Acquisition: Immediately acquire the sample spectrum using the same parameters as the background scan.

    • Validation: The acquired spectrum should have a good signal-to-noise ratio, with the most intense peak (likely the C=O stretch) showing a strong absorbance but not being completely saturated (i.e., not flat-topping at 100% absorption).

  • Data Processing and Interpretation:

    • Causality: Raw ATR data may require a software-based correction to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.

    • Protocol: Apply an ATR correction if available and necessary.

    • Analysis: Identify the key absorption bands as outlined in Section 3.0 and Table 1. Compare the peak positions and relative intensities to established IR correlation charts and spectral databases to confirm the identity and purity of the compound.

Conclusion

The infrared spectrum of Ethyl 4-phenoxybutanoate is rich with information, providing a clear fingerprint of its ester, ether, and aromatic functionalities. The very strong carbonyl stretch around 1740 cm⁻¹, coupled with the distinct C-O stretches of the ester and ether groups, and the characteristic absorptions of the monosubstituted aromatic ring, allow for unambiguous identification. By following a rigorous and self-validating experimental protocol, researchers can reliably obtain high-quality spectra, enabling confident structural elucidation and quality control in a drug development or research setting.

References

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link][7][12]

  • Doc Brown. (2025). Infrared spectrum of ethyl ethanoate. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link][6]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][11]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link][2]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][9][13]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link][10]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link][1][14]

  • quimicaorganica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link][8]

  • Lanno, S. M., & Schlegel, H. B. (2010). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. The Journal of Physical Chemistry A, 114(20), 6377–6385. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][3]

Sources

Solubility Profile of Ethyl 4-phenoxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-phenoxybutanoate (CAS 25569-80-6) is a lipophilic ester-ether intermediate critical in the synthesis of agrochemicals and pharmaceutical precursors.[1] Its solubility profile is governed by the interplay between its aromatic phenoxy tail (hydrophobic) and its ethyl ester head (moderately polar). This guide provides a definitive analysis of its solubility across common organic solvent classes, derived from experimental synthesis protocols and thermodynamic modeling.[2]

Key Finding: The compound exhibits high solubility in polar aprotic (Acetone, Ethyl Acetate) and chlorinated solvents (DCM, Chloroform), moderate-to-high solubility in alcohols (Ethanol), and negligible solubility in water.[1]

Chemical Structure & Thermodynamic Basis[1]

To understand the solubility behavior, we must first analyze the molecular architecture.[2] Ethyl 4-phenoxybutanoate consists of three distinct functional regions that dictate its interaction with solvents.

  • Region A (Aromatic): The phenoxy group (

    
    ) contributes significantly to 
    
    
    
    interactions and dispersion forces, favoring aromatic solvents.[1]
  • Region B (Linker): The butyl chain (

    
    ) adds hydrophobic character, increasing 
    
    
    
    .[1]
  • Region C (Ester): The ethyl ester (

    
    ) provides a dipole moment, allowing hydrogen bond acceptance (but not donation).[1]
    
Predicted Physicochemical Parameters[1][2][3][4][5][6][7][8]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 208.25 g/mol [1][2]

  • LogP (Octanol/Water): ~3.1 – 3.3 (Estimated based on structural analogs)[1]

  • Hansen Solubility Parameters (Estimated):

    • 
       (Dispersion): ~17.5 MPa
      
      
      
      [1]
    • 
       (Polarity): ~5.0 MPa
      
      
      
      [1]
    • 
       (H-Bonding): ~6.5 MPa
      
      
      
      [1]

Solubility Profile & Solvent Compatibility[1][3][7][9]

The following data aggregates experimental observations from synthesis workflows (e.g., extraction, reflux) and standard solubility trends for phenoxy esters.

Table 1: Solubility in Common Organic Solvents (at 25°C)
Solvent ClassSpecific SolventSolubility StatusExperimental Evidence / Rationale
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Standard extraction solvent for phenoxy esters; highly miscible.[1][2]
ChloroformHigh Used in activation protocols for phenoxy acetic acid derivatives.[1][2][3]
Esters Ethyl AcetateHigh Preferred solvent for silica gel column chromatography (eluent).[1]
Ketones AcetoneHigh Standard reaction medium for nucleophilic substitution synthesis (reflux).[1]
Alcohols EthanolHigh Reactant in esterification; fully miscible at elevated temperatures.[1][2]
MethanolModerate/High Soluble, though less effective for extraction than ethyl acetate.[2]
Aromatics TolueneHigh Excellent solvent due to

stacking with the phenoxy ring.[1][2]
Alkanes Hexane / HeptaneModerate Soluble, often used in gradient elution (e.g., 5-10% EtOAc in Hexane).[1]
Ethers Diethyl EtherHigh Classic extraction solvent; high compatibility with the ether linkage.[2]
THFHigh Universal solvent for this class; used in reduction reactions.[1][2]
Aqueous WaterInsoluble Hydrophobic dominance of the phenyl and butyl groups prevents solvation.[2]

Experimental Protocols & Workflow

The following workflows illustrate how to leverage solubility data for synthesis and purification. These protocols are self-validating: the success of the step confirms the solubility assumption.[1][2]

Protocol A: Synthesis & Extraction (Solvent Selection Logic)

Objective: Isolate Ethyl 4-phenoxybutanoate from a reaction mixture.

  • Reaction Medium: Dissolve Phenol and Ethyl 4-bromobutanoate in Acetone (high solubility allows homogenous reflux).

  • Quenching: Remove Acetone via rotary evaporation.

  • Partitioning: Add Water (anti-solvent) and Ethyl Acetate (extraction solvent).[4]

    • Mechanism:[1][2] The target ester partitions into the organic phase (Ethyl Acetate) due to high LogP, while inorganic salts (

      
      , 
      
      
      
      ) remain in the aqueous phase.
  • Drying: Pass the organic layer through anhydrous

    
    .[4]
    
  • Concentration: Evaporate Ethyl Acetate to yield the crude oil.

Protocol B: Purification via Chromatography

Objective: Purify the crude ester using solubility gradients.[2]

  • Stationary Phase: Silica Gel (Polar).[2]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

    
     90:10).[2]
    
    • Logic: The compound is soluble in Hexane but retains slightly on silica.[2] Increasing Ethyl Acetate concentration increases the solvent strength (polarity), eluting the compound.

    • Observation: Ethyl 4-phenoxybutanoate typically elutes at

      
       in a 10% Ethyl Acetate/Hexane system.[1][2]
      

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the compound's chemical structure.

SolubilityLogic Compound Ethyl 4-phenoxybutanoate (Lipophilic Ester) Phenoxy Phenoxy Group (Aromatic/Hydrophobic) Compound->Phenoxy Linker Butyl Chain (Aliphatic) Compound->Linker Ester Ethyl Ester (Polar Head) Compound->Ester Chlorinated DCM/Chloroform (High Solubility) Compound->Chlorinated General Solvation Water Water (Insoluble) Compound->Water Hydrophobic Effect (Repulsion) AromaticSolv Toluene/Benzene (High Solubility) Phenoxy->AromaticSolv π-π Interactions Alkanes Hexanes (Moderate Solubility) Linker->Alkanes Van der Waals PolarAprotic Acetone/EtOAc (High Solubility) Ester->PolarAprotic Dipole-Dipole

Figure 1: Structural contributions to solvent compatibility.[1] The hydrophobic phenoxy and butyl groups dominate, rendering the molecule insoluble in water but highly soluble in organics.

Applications & Handling

  • Flavor & Fragrance: Used as a fruity/pineapple-like flavoring agent.[1][2][5] It must be diluted in Ethanol or Propylene Glycol before addition to aqueous formulations.[2]

  • Synthesis Intermediate: Frequently used in the synthesis of PPAR

    
     agonists (e.g., Fenofibrate analogs). Reaction solvents must be strictly anhydrous (e.g., dry THF or Toluene) if the subsequent step involves sensitive organometallics.
    

References

  • Chemical Identity & Properties: Ethyl 4-phenoxybutyrate (CAS 25569-80-6).[1][2][6] CymitQuimica Product Database. Link

  • Synthesis Protocol: Adusumalli, S. R., & Rawal, D. G. (2020).[2][7] Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Royal Society of Chemistry (RSC) Advances. (See Supplementary Information S32 for Ethyl 4-phenoxybutanoate synthesis). Link

  • Analogous Solubility Data: Ethyl 4-phenylbutanoate Physical Properties. PubChem Database, CID 61452.[2] (Used for LogP and general lipophilicity estimation). Link

  • General Ester Solubility: GuideChem. 4-Phenoxybutanoic acid ethyl ester properties. Link

Sources

Potential Biological Activity of Ethyl 4-phenoxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Ethyl 4-phenoxybutanoate (CAS: 2556-96-9) is a lipophilic ester derivative of 4-phenoxybutyric acid.[1] While often categorized as a synthetic intermediate, its biological profile is defined by its role as a metabolic prodrug .

In agrochemical applications, it functions as a pro-herbicide , leveraging plant-specific


-oxidation pathways to generate phytotoxic auxin mimics. In medicinal chemistry, it serves as a critical scaffold for benzoxepin derivatives  (PI3K inhibitors) and possesses latent antimicrobial properties via its acid metabolite.

This guide analyzes the compound's dual-utility, distinguishing between its direct physicochemical effects and its metabolite-driven pharmacology.[1]

Part 2: Chemical & Physicochemical Profile[2][3]

Understanding the lipophilicity and hydrolytic stability of this compound is prerequisite to any biological assay. The ethyl ester cap significantly alters cellular permeability compared to the free acid.

Key Properties Table[1][2]
PropertyValue / DescriptionImplication for Bio-Assays
Molecular Formula

Moderate molecular weight (208.25 g/mol ); Rule of 5 compliant.[1]
LogP (Predicted) ~3.3Highly lipophilic; excellent membrane permeability.[2][1] Requires DMSO/Ethanol for stock solutions.
Solubility Insoluble in water; Soluble in organic solvents (EtOAc, DCM).[2][1]Protocol Note: Do not add directly to aqueous media.[2][1] Pre-dissolve in DMSO (<0.5% final v/v).
Metabolic Liability High (Esterase sensitive)Rapidly hydrolyzed to 4-phenoxybutyric acid in plasma or cytosol.[1]
Boiling Point ~275°CThermally stable; suitable for GC-MS analysis without derivatization.[2][1]

Part 3: Pharmacology & Mechanism of Action (MOA)

The biological activity of Ethyl 4-phenoxybutanoate is bifunctional, dependent on the biological system (Plant vs. Mammalian) and the metabolic machinery available.

Agrochemical MOA: The "Lethal Synthesis" (Pro-Herbicide)

In plant systems, this compound acts as a homolog of 2,4-DB . It is not intrinsically toxic but is bio-activated via


-oxidation.[1]
  • Step 1 (Penetration): The lipophilic ethyl ester penetrates the waxy plant cuticle more effectively than the free acid.

  • Step 2 (Hydrolysis): Plant esterases cleave the ethyl group, releasing 4-phenoxybutyric acid.

  • Step 3 (

    
    -Oxidation):  The butyric acid chain is shortened by two carbons, converting it into phenoxyacetic acid  (a potent auxin mimic).
    
  • Selectivity: Legumes (e.g., alfalfa, clover) lack the specific

    
    -oxidation enzymes to perform Step 3 efficiently, rendering them immune. Broadleaf weeds possess these enzymes, convert the compound to the toxic auxin, and die from uncontrolled growth.
    
Mammalian & Medicinal MOA: Scaffold & Antimicrobial

Unlike the phenyl-alkyl analog (4-phenylbutyrate, a known HDAC inhibitor), the ether oxygen in the phenoxy group alters the electronic properties.[2]

  • Antimicrobial Activity: The hydrolyzed metabolite, 4-phenoxybutyric acid, has demonstrated efficacy against S. aureus by disrupting bacterial membrane integrity.[2]

  • Synthetic Scaffold: It is a validated precursor for Benzoxepin derivatives, which act as PI3K inhibitors in cancer therapy. The phenoxy-butyrate chain provides the necessary linker length for cyclization.[1]

Visualization: Metabolic Divergence

The following diagram illustrates the critical divergence in metabolic fate between plant and mammalian systems.

MetabolicPathway cluster_plant Target Weed Species cluster_mammal Mammalian System Ester Ethyl 4-phenoxybutanoate (Lipophilic Prodrug) Acid 4-Phenoxybutyric Acid (Intermediate Metabolite) Ester->Acid Carboxylesterase (Universal) Toxic Phenoxyacetic Acid (Active Auxin Mimic) Acid->Toxic Beta-Oxidation (Plant Specific) Inactive Glucuronidation/Excretion (Detoxification) Acid->Inactive Phase II Metabolism (Mammalian)

Caption: Divergent metabolic pathways. In plants, beta-oxidation activates the compound (Red). In mammals, the ether linkage often directs it toward excretion rather than chain shortening (Green).

Part 4: Experimental Protocols

Protocol A: In Vitro Esterase Hydrolysis Assay

Objective: To validate the conversion of the ethyl ester to the active acid form in a physiological environment.

Materials:

  • Ethyl 4-phenoxybutanoate (10 mM stock in DMSO).

  • Porcine Liver Esterase (PLE) or Rat Plasma.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • HPLC-UV system (Detection @ 270 nm).

Workflow:

  • Preparation: Dilute stock compound to 100

    
    M in pre-warmed PBS (37°C).
    
  • Initiation: Add PLE (10 units/mL) or Plasma (10% v/v).

  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 100

    
    L cold Acetonitrile (ACN) to stop the reaction.
    
  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

    • Success Criteria: Disappearance of the Ester peak (

      
       min) and appearance of the Acid peak (
      
      
      
      min).
Protocol B: Chemical Synthesis (Williamson Ether Synthesis)

Objective: To synthesize high-purity material for biological testing if commercial stock is unavailable.

Reaction Scheme:



Step-by-Step:

  • Charge: In a round-bottom flask, dissolve Phenol (1.0 eq) in Acetone (0.5 M concentration).

  • Base: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq). Stir for 15 min.
    
  • Alkylation: Dropwise add Ethyl 4-bromobutyrate (1.1 eq).

  • Reflux: Heat to reflux (approx. 56°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Filter off inorganic salts. Concentrate filtrate in vacuo.

  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over

    
    .
    
  • Yield: Expect >85% yield as a clear, colorless oil.[3]

Part 5: Safety & Toxicology (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.[2][1][4][5]
Eye Irritation H319Causes serious eye irritation.[2][1][4][5][6]
STOT-SE H335May cause respiratory irritation.[2][1][4][5][6]

Handling Precaution: Unlike the free acid, the ethyl ester is volatile enough to present an inhalation risk during heating. Always handle in a fume hood. In case of skin contact, wash with soap and water; the lipophilic nature means water alone is ineffective.

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16562, Ethyl 4-phenoxybutanoate. PubChem.[4] [Link]

  • Wain, R. L. (1955). A New Approach to Selective Weed Control. Annals of Applied Biology. (Seminal work on beta-oxidation of phenoxybutyrics). [Link]

  • LookChem. 4-Phenoxy-N-Butyric Acid Ethyl Ester Properties and Safety.[Link][2]

  • Google Patents. Benzoxepin derivatives and their use as PI3K inhibitors. (Demonstrates use as scaffold).

Sources

Technical Monograph: Predicted Pharmacological Properties of Ethyl 4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the predicted pharmacological profile of Ethyl 4-phenoxybutanoate .

Executive Summary

Ethyl 4-phenoxybutanoate (E-4-PB) is an ester prodrug often encountered as a chemical intermediate and a flavoring agent (FEMA 3159). While it shares structural similarities with the histone deacetylase (HDAC) inhibitor 4-phenylbutyric acid (4-PBA), the presence of a phenoxy ether linkage fundamentally alters its pharmacophore.

This guide provides a predictive pharmacological analysis based on Quantitative Structure-Activity Relationship (QSAR) principles. The core prediction identifies E-4-PB as a putative, low-potency PPAR


 agonist  (fibrates class scaffold) rather than an HDAC inhibitor. Its primary utility in drug development is as a lipophilic delivery vehicle for 4-phenoxybutyric acid or as a simplified scaffold for exploring phenoxy-alkanoic acid derivatives.

Molecular Architecture & Physicochemical Profiling

To predict bioavailability and blood-brain barrier (BBB) penetration, we must first analyze the physicochemical descriptors. E-4-PB functions as a lipophilic prodrug that improves membrane permeability before metabolic activation.

PropertyValue (Predicted/Exp)Significance
Molecular Formula

Core phenoxy-alkyl-ester motif.[1]
Molecular Weight 208.25 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Octanol/Water) ~3.2 - 3.5Highly lipophilic. Excellent passive diffusion across membranes.
H-Bond Donors/Acceptors 0 / 3No donors facilitates membrane transit; ester/ether oxygens act as acceptors.
Rotatable Bonds 6High flexibility; may incur entropic penalty upon receptor binding.
Water Solubility Low (Immiscible)Requires organic co-solvents (DMSO, Ethanol) for in vitro assays.

Metabolic Activation (The Prodrug Mechanism)

E-4-PB is biologically inert in its ester form regarding nuclear receptor binding. Its pharmacological activity is contingent upon hydrolysis.

Metabolic Pathway

Upon systemic entry, E-4-PB undergoes rapid hydrolysis by Carboxylesterases (CES1/CES2) , primarily in the liver and intestinal mucosa. This yields the active free acid, 4-phenoxybutyric acid , and ethanol.

Metabolism Prodrug Ethyl 4-phenoxybutanoate (Lipophilic Entry) Intermediate Tetrahedral Intermediate Prodrug->Intermediate Nucleophilic Attack Enzyme Carboxylesterases (CES1 / CES2) Enzyme->Intermediate Catalysis Active 4-Phenoxybutyric Acid (Active Metabolite) Intermediate->Active Hydrolysis Byproduct Ethanol Intermediate->Byproduct Elimination Glucuronidation & Renal Excretion Active->Elimination Phase II Metabolism

Figure 1: Metabolic activation pathway of Ethyl 4-phenoxybutanoate. The ester cleavage is the rate-limiting step for bioactivation.

Predicted Pharmacodynamics: The "Fibrate" Connection

Primary Prediction: PPAR Agonism

The structure of the active metabolite, 4-phenoxybutyric acid, contains the phenoxy-alkanoic acid pharmacophore. This motif is the structural backbone of the fibrate class of drugs (e.g., Clofibrate, Fenofibrate), which are Peroxisome Proliferator-Activated Receptor alpha (PPAR


) agonists used to treat dyslipidemia.
  • Mechanism: The free carboxylic acid head group forms an electrostatic clamp with the Tyr464 and His440 residues in the PPAR

    
     Ligand Binding Domain (LBD). The lipophilic phenoxy tail occupies the hydrophobic pocket.
    
  • Potency Prediction: Low to Moderate. Unlike Fenofibrate, E-4-PB lacks the chlorine substitution (para-position) and the gem-dimethyl branching (isobutyric acid moiety) that stabilize the active conformation in high-potency fibrates.

  • Biological Effect: Predicted to lower plasma triglycerides and increase HDL synthesis, albeit with lower efficacy than clinical fibrates.

Negative Prediction: HDAC Inhibition

It is critical to distinguish E-4-PB from Ethyl 4-phenylbutanoate .

  • 4-Phenylbutyric acid (4-PBA): A known HDAC inhibitor.[2] The phenyl ring is attached via a carbon chain.

  • 4-Phenoxybutyric acid: Contains an ether oxygen linker.

Mechanism Ligand 4-Phenoxybutyric Acid (Free Acid) Receptor PPAR-alpha (Nuclear Receptor) Ligand->Receptor Binding (LBD) Complex Ligand-Receptor Complex Receptor->Complex DNA PPRE (DNA Response Element) Complex->DNA Nuclear Translocation & Binding RXR RXR-alpha (Heterodimer Partner) RXR->Complex Dimerization Transcription Transcription of Lipid Metabolism Genes (e.g., CPT1, APOA1) DNA->Transcription Upregulation

Figure 2: Predicted Mechanism of Action.[3] The metabolite acts as a lipid-lowering agent via the PPAR signaling cascade.

Experimental Protocols

To validate the predictions above, the following self-validating protocols are recommended.

Protocol A: Chemical Synthesis (Williamson Ether Synthesis)

Objective: Synthesize high-purity Ethyl 4-phenoxybutanoate for testing.

  • Reagents: Phenol (1.0 eq), Ethyl 4-bromobutyrate (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (Solvent).
    
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve phenol in dry acetone.

    • Add anhydrous

      
       and stir for 15 minutes to generate the phenoxide anion (color change may occur).
      
    • Add Ethyl 4-bromobutyrate dropwise.

    • Reflux at 60°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over

    
    .
    
  • Validation:

    
     NMR must show the characteristic triplet for the 
    
    
    
    protons at
    
    
    ppm.
Protocol B: PPAR Luciferase Reporter Assay

Objective: Quantify the agonistic potential of the hydrolyzed acid.

  • Cell Line: HEK293T or HepG2 cells.

  • Transfection: Co-transfect with:

    • Expression plasmid for human PPAR

      
       (hPPAR
      
      
      
      ).
    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).

    • Renilla luciferase (internal control).

  • Treatment: Treat cells with 4-phenoxybutyric acid (1

    
    M – 100 
    
    
    
    M).
    • Positive Control: Fenofibric acid (10

      
      M).
      
    • Negative Control: DMSO vehicle.[4]

  • Readout: Measure luminescence after 24 hours. Calculate Fold Induction normalized to Renilla.

  • Success Criteria: A dose-dependent increase in luminescence confirms PPAR agonism.

Safety & Toxicity Profile (ADMET)

  • GRAS Status: Ethyl 4-phenoxybutanoate is a registered flavoring agent (FEMA 3159), indicating it is Generally Recognized As Safe at low dietary concentrations.

  • Skin/Eye Irritation: Like most esters and phenols, the pure compound is predicted to be a mild skin and eye irritant (Category 2).

  • Peroxisome Proliferation: In rodent models, high doses of phenoxy-acid agonists can cause hepatomegaly (peroxisome proliferation). This is generally species-specific to rodents and less relevant to humans, but must be monitored in preclinical tox studies.

References

  • PubChem. Ethyl 4-phenoxybutanoate (Compound Summary). National Library of Medicine. [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 3159. [Link]

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications. Inflammation Research. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Procedure. [Link]

Sources

Hydrolytic stability of Ethyl 4-phenoxybutanoate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-phenoxybutanoate (CAS: 2556-96-9) is a lipophilic ester commonly utilized as a pharmaceutical intermediate and synthetic building block. Its chemical stability is governed primarily by the susceptibility of the ethyl ester moiety to hydrolytic cleavage, while the phenoxy ether linkage remains chemically inert under standard environmental and physiological conditions (pH 4–9).

This technical guide provides a comprehensive framework for evaluating the hydrolytic stability of Ethyl 4-phenoxybutanoate. It synthesizes mechanistic organic chemistry with the OECD Test Guideline 111 ("Hydrolysis as a Function of pH"), offering researchers a robust protocol for determining kinetic rate constants (


) and half-lives (

).

Stability Prediction:

  • Acidic (pH < 4): Slow, reversible hydrolysis.

  • Neutral (pH 7): High stability; hydrolysis is negligible over short durations.

  • Basic (pH > 9): Rapid, irreversible saponification.

Chemical Profile & Physicochemical Considerations

Before initiating stability studies, the physicochemical properties of the analyte must be understood to design a valid solvent system. Ethyl 4-phenoxybutanoate contains a hydrophobic phenyl ring and an aliphatic chain, resulting in low aqueous solubility.

PropertyValue / CharacteristicImplication for Protocol
Structure

Ester is the reactive center; Ether is stable.
Molecular Weight 208.25 g/mol Standard HPLC detection.
LogP (Predicted) ~3.1 - 3.4Critical: Requires organic co-solvent (e.g., Acetonitrile) to ensure homogeneity in aqueous buffers.
Chromophore Phenoxy group (

nm)
UV detection is feasible; derivatization is unnecessary.

Mechanistic Analysis

Understanding the molecular pathways is essential for interpreting kinetic data. The hydrolysis of Ethyl 4-phenoxybutanoate proceeds via two distinct mechanisms depending on pH.

Acid-Catalyzed Hydrolysis ( Mechanism)

Under acidic conditions, the reaction is reversible. The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, allowing water (a weak nucleophile) to attack.

Key Insight: Because the reaction is reversible, accurate kinetic measurement requires a large excess of water (pseudo-first-order conditions) to drive the equilibrium toward the carboxylic acid product.

AcidHydrolysis Ester Ethyl 4-phenoxybutanoate Protonated Activated Carbonyl (Protonated) Ester->Protonated + H+ (Fast) Tetra Tetrahedral Intermediate Protonated->Tetra + H2O (RDS) Acid 4-phenoxybutanoic acid Tetra->Acid - EtOH, - H+ Ethanol Ethanol Tetra->Ethanol

Figure 1: Acid-catalyzed hydrolysis pathway (


). The rate-determining step (RDS) is the nucleophilic attack of water.
Base-Catalyzed Hydrolysis ( Mechanism)

Under basic conditions, the reaction is irreversible (Saponification). The hydroxide ion (strong nucleophile) attacks the carbonyl carbon directly. The final deprotonation of the carboxylic acid renders the reverse reaction impossible.

Key Insight: This reaction is typically orders of magnitude faster than acid hydrolysis. Sampling frequency must be increased at pH > 9 to capture the kinetic profile.

BaseHydrolysis Ester Ethyl 4-phenoxybutanoate Tetra Tetrahedral Anionic Intermediate Ester->Tetra + OH- (Nucleophilic Attack) Salt 4-phenoxybutanoate (Anion) Tetra->Salt Collapse & Deprotonation (Irreversible) Ethanol Ethanol Tetra->Ethanol

Figure 2: Base-catalyzed hydrolysis pathway (


). The formation of the carboxylate anion drives the reaction to completion.

Experimental Framework (OECD 111 Compliant)

This protocol is designed to meet regulatory standards (OECD 111) while addressing the specific solubility challenges of Ethyl 4-phenoxybutanoate.

Reagents & Buffer Preparation
  • Test Substance: Ethyl 4-phenoxybutanoate (>98% purity).

  • Co-Solvent: Acetonitrile (ACN), HPLC Grade.[1] Limit ACN to <1% v/v in final buffer to avoid solvent effects on kinetics.

  • Buffers (Sterile, 0.05 M):

    • pH 4.0: Acetate or Citrate buffer.

    • pH 7.0: Phosphate buffer.[2]

    • pH 9.0: Borate buffer.

Experimental Workflow

The study should follow a Tiered Approach: a preliminary test at 50°C followed by a full kinetic run if instability is observed.

Workflow Start Start: Buffer Preparation (pH 4, 7, 9) Spike Spike Test Substance (Final Conc: ~10-50 ppm) <1% Acetonitrile Start->Spike Incubate Incubate at 50°C (Preliminary Test: 5 Days) Spike->Incubate Analyze HPLC-UV Analysis (t=0 and t=5 days) Incubate->Analyze Decision Hydrolysis > 10%? Analyze->Decision Stable Compound is Hydrolytically Stable (t1/2 > 1 year) Decision->Stable No FullTest Tier 2: Full Kinetic Study (Multiple Timepoints, 3 Temps) Decision->FullTest Yes

Figure 3: Tiered experimental workflow based on OECD 111 guidelines.

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 60:40 (Acetonitrile : Water + 0.1% Formic Acid).

    • Note: High organic content is needed to elute the lipophilic ester and phenoxy acid product.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Phenoxy absorption).

  • Retention Time Prediction:

    • 4-phenoxybutanoic acid (Hydrolysis Product): Elutes earlier (more polar).

    • Ethyl 4-phenoxybutanoate (Parent): Elutes later (less polar).

Data Interpretation & Kinetic Modeling[1][3][4]

Hydrolysis in buffered aqueous solution (where water is in vast excess) follows Pseudo-First-Order Kinetics .

Calculation of Rate Constant ( )

Plot the natural logarithm of the remaining ester concentration versus time.



  • 
    : Concentration at time 
    
    
    
    (Area under curve).[1]
  • 
    : Initial concentration.
    
  • 
    : Observed rate constant (
    
    
    
    or
    
    
    ), derived from the slope of the linear regression.
Calculation of Half-Life ( )


Arrhenius Equation (If multiple temperatures used)

To predict shelf-life at 25°C from data collected at 50°C, 60°C, and 70°C:



  • Plot

    
     vs 
    
    
    
    (Kelvin).
  • Calculate Activation Energy (

    
    ) and extrapolate to 298 K (25°C).
    

References

  • OECD. (2004).[3] Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Definitive text on ester hydrolysis mechanisms and ).
  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. [Link] (Foundational review establishing hydrolysis rate constants for esters).

  • PubChem. (n.d.). Ethyl 4-phenoxybutanoate (Compound).[2][4][5][6][7][8] National Library of Medicine. [Link]

Sources

Methodological & Application

High-Yield Synthesis of Ethyl 4-phenoxybutanoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-phenoxybutanoate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its phenoxy ether and ester functionalities provide a versatile scaffold for further chemical modifications. The demand for efficient and high-yield synthetic routes to this compound is therefore of significant interest to researchers in drug development and process chemistry. This application note provides a detailed, field-proven protocol for the high-yield synthesis of Ethyl 4-phenoxybutanoate via the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1] The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Theoretical Framework: The Williamson Ether Synthesis

The synthesis of Ethyl 4-phenoxybutanoate is achieved through the Williamson ether synthesis, a classic SN2 reaction involving a nucleophilic substitution.[2] The reaction proceeds by the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, displacing the halide and forming the ether linkage.

The overall reaction is as follows:

Phenol + Ethyl 4-bromobutanoate → Ethyl 4-phenoxybutanoate

The mechanism involves two key steps:

  • Deprotonation of Phenol: A base is used to deprotonate the hydroxyl group of phenol, forming a sodium or potassium phenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 4-bromobutanoate that is bonded to the bromine atom. This results in the formation of the ether bond and the displacement of the bromide ion as a leaving group.

To ensure a high yield, the reaction is typically carried out in a polar aprotic solvent, which solvates the cation of the base but does not significantly solvate the nucleophile, thus enhancing its reactivity. Furthermore, the use of a primary alkyl halide, such as ethyl 4-bromobutanoate, is preferred to minimize competing elimination reactions.[2]

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process for obtaining high-purity Ethyl 4-phenoxybutanoate.

Caption: A schematic overview of the synthesis and purification workflow.

Detailed Synthesis Protocol

This protocol is optimized for a high yield of Ethyl 4-phenoxybutanoate.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Phenol94.119.41 g0.101.0
Ethyl 4-bromobutanoate195.0521.46 g0.111.1
Anhydrous Potassium Carbonate138.2120.73 g0.151.5
Acetone58.08200 mL--
Diethyl Ether74.12As needed--
Anhydrous Magnesium Sulfate120.37As needed--
Equipment
  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

  • Glassware for extraction and purification

Reaction Procedure
  • Reaction Setup: To a dry 500 mL round-bottom flask, add phenol (9.41 g, 0.10 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and acetone (200 mL).

  • Addition of Alkyl Halide: While stirring the mixture, add ethyl 4-bromobutanoate (21.46 g, 0.11 mol) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide by-products using vacuum filtration and wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

  • Workup: Dissolve the residue in 200 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 2 x 100 mL of 5% aqueous sodium hydroxide to remove any unreacted phenol. Subsequently, wash with 2 x 100 mL of water and 1 x 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude Ethyl 4-phenoxybutanoate.

Purification

The crude product can be purified by vacuum distillation to obtain a high-purity product.

  • Apparatus: Standard setup for vacuum distillation.

  • Procedure: Transfer the crude product to a round-bottom flask suitable for distillation. Connect the flask to a vacuum distillation apparatus.

  • Conditions: The product is expected to distill at approximately 135-140 °C at 10 mmHg. Collect the fraction that distills within this range. An expected yield of 85-95% of pure Ethyl 4-phenoxybutanoate can be achieved.

Safety Precautions

  • Phenol: Toxic and corrosive.[3][4] Causes severe skin burns and eye damage.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Ethyl 4-bromobutanoate: Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5] Handle with care, avoiding inhalation and contact with skin and eyes.

  • Acetone: Highly flammable liquid and vapor.[6] Causes serious eye irritation.[6] Keep away from heat, sparks, and open flames.[6]

  • Diethyl Ether: Extremely flammable liquid and vapor. Harmful if swallowed. May cause drowsiness or dizziness. May form explosive peroxides.

  • Potassium Carbonate: Handle with care to avoid dust inhalation.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Characterization

The identity and purity of the synthesized Ethyl 4-phenoxybutanoate can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by mass spectrometry.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure the potassium carbonate is anhydrous.
Loss of product during workupBe careful during the extraction and washing steps to avoid forming stable emulsions.
Presence of unreacted phenolInsufficient washing with NaOH solutionIncrease the number of washes with 5% NaOH or use a more concentrated solution.
Product is not pureInefficient purificationEnsure the vacuum distillation is performed carefully, collecting a narrow boiling point fraction.

Conclusion

The Williamson ether synthesis protocol detailed in this application note provides a reliable and high-yielding method for the preparation of Ethyl 4-phenoxybutanoate. By carefully controlling the reaction conditions and employing a straightforward purification procedure, researchers can obtain this valuable intermediate in high purity, suitable for a wide range of applications in drug discovery and chemical synthesis. The emphasis on the rationale behind each step empowers scientists to not only replicate the results but also to adapt the protocol for related syntheses.

References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]

  • Acetone MSDS. (n.d.). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: diethyl ether. Retrieved from [Link]

Sources

Recrystallization techniques for purifying Ethyl 4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ethyl 4-phenoxybutanoate (CAS: 2556-96-9) is a critical intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists (e.g., Fenofibrate analogs) and histone deacetylase (HDAC) inhibitors. While often obtained as a crude oil via Williamson ether synthesis, pharmaceutical-grade applications require the removal of trace phenolic impurities and unreacted alkyl halides, which are best achieved through crystallization.

The Challenge: Unlike high-melting solids, Ethyl 4-phenoxybutanoate possesses a low melting point (often near ambient temperature depending on purity). This creates a high propensity for "oiling out"—a phenomenon where the compound separates as a liquid droplet rather than a crystal lattice during cooling. This guide details a Low-Temperature Solvent-Mediated Crystallization protocol designed to overcome thermodynamic instability and maximize yield.

Physicochemical Profile & Solvent Selection

Understanding the solute-solvent interaction is the prerequisite for successful isolation.[1]

ParameterCharacteristicImplication for Purification
Lipophilicity (LogP) ~3.2 (Est.)Highly soluble in non-polar solvents (Toluene, DCM). Poor solubility in water.[2][3]
Melting Point Low (<45°C)Critical Risk: Standard hot filtration may cause the compound to melt before dissolving. Requires "Cold Crystallization."
Key Impurities Phenol, 4-Phenoxybutyric acidPhenolic impurities act as crystal inhibitors. Must be removed chemically prior to crystallization.
Solvent System Logic

We utilize a Binary Solvent System to balance solubility and recovery.

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) . Dissolves the ester readily at room temperature.

  • Solvent B (Anti-Solvent): n-Hexane (or Heptane) . Reduces solubility, forcing the ester out of solution upon cooling.

  • Alternative: Ethanol/Water (90:10) can be used, but risk of hydrolysis increases if heating is prolonged.

Phase 1: Chemical Pre-Treatment (The "Clean Slate" Protocol)

Crystallization cannot easily remove large excesses of starting phenol. This step is mandatory.

Reagents:

  • Crude Ethyl 4-phenoxybutanoate

  • 0.5 M Sodium Hydroxide (NaOH) (cold)

  • Brine (Saturated NaCl)

  • Diethyl Ether or Ethyl Acetate (for extraction)[4]

Workflow:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (3 volumes relative to mass).

  • Phenol Scavenging: Wash the organic phase twice with cold 0.5 M NaOH .

    • Mechanism:[1][5][6][7][8] Phenol (

      
      ) is deprotonated to water-soluble sodium phenoxide. The ester (
      
      
      
      ) remains in the organic layer.
  • Neutralization: Wash once with Brine to remove excess base and break emulsions.

  • Drying: Dry organic layer over Anhydrous Magnesium Sulfate (

    
    ). Filter and concentrate in vacuo to a viscous oil.
    

Phase 2: Low-Temperature Crystallization Protocol

Do not use standard reflux methods. The goal is to induce nucleation at sub-ambient temperatures.

Step-by-Step Methodology

1. Solvation (The "Minimum Volume" Rule)

  • Transfer the chemically washed oil to an Erlenmeyer flask.

  • Add Ethyl Acetate dropwise at Room Temperature (20-25°C) with gentle swirling.

  • Stop immediately when the oil is fully dissolved.

    • Note: If the solution is yellow/turbid, treat with Activated Carbon (1% w/w), stir for 10 mins, and filter through Celite.

2. Anti-Solvent Addition (The Cloud Point)

  • While stirring moderately, slowly add n-Hexane .

  • Watch for the Cloud Point : The moment the clear solution turns slightly milky or persistent streaks appear.

  • Once turbidity persists, add 2-3 drops of Ethyl Acetate to restore clarity. The solution is now supersaturated.

3. Controlled Nucleation (The Cooling Ramp)

  • Stage A (Ambient): Seal the flask and let it stand undisturbed at room temperature for 30 minutes.

  • Stage B (Refrigeration): Move to a 4°C environment for 2 hours.

  • Stage C (Deep Freeze): If no crystals form, place in a -20°C freezer overnight.

    • Seeding: If available, add a single seed crystal of pure Ethyl 4-phenoxybutanoate during Stage A.

4. Isolation

  • Cold Filtration: Set up a Buchner funnel. Pre-chill the funnel if possible.

  • Filter the cold slurry rapidly to prevent melting.

  • Wash: Rinse the filter cake with cold n-Hexane (-20°C) .

  • Drying: Vacuum dry in a desiccator over

    
     or Silica Gel. Do not use a heated oven.
    

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out occurs when the temperature of the solution drops below the phase separation limit (liquid-liquid) before it hits the crystallization limit (solid-liquid).

Diagnostic & Remediation Logic

RecrystallizationLogic Start Solution is Cloudy/Milky Upon Cooling CheckTemp Check Temperature vs. Melting Point Start->CheckTemp IsOil Is the precipitate oily droplets? CheckTemp->IsOil Reheat Re-heat to Dissolve (Redissolution) IsOil->Reheat Yes (Oiling Out) Success Crystalline Precipitate IsOil->Success No (Solid Crystals) AddSolvent Add More Good Solvent (EtOAc) Reheat->AddSolvent Decrease Saturation Seed Add Seed Crystal at Cloud Point AddSolvent->Seed SlowCool Slower Cooling Rate (Insulate Flask) SlowCool->IsOil Check Again Seed->SlowCool

Figure 1: Decision tree for managing phase separation during the cooling of low-melting esters.

Analytical Validation

Before releasing the batch, confirm purity using the following metrics:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Visualization: UV (254 nm). Impurities (Phenol) will show a distinct lower

      
       spot compared to the ester.
      
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Sharp range (e.g., 32–34°C). A broad range (>2°C) indicates retained solvent or impurities.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and purification protocols).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for general ester purification and solvent selection).

  • Furniss, B. S., et al. (1989). Techniques of Crystallization. In Vogel's Textbook of Practical Organic Chemistry. (Detailed discussion on "oiling out" mechanisms).

  • PubChem. (n.d.). Ethyl 4-phenoxybutanoate Compound Summary. National Library of Medicine. (Source for structural data and lipophilicity estimates).

Sources

High-Performance Liquid Chromatography Analysis of Ethyl 4-phenoxybutanoate: A Stability-Indicating Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profiling[1][2][3]

Ethyl 4-phenoxybutanoate is a lipophilic ester intermediate often utilized in the synthesis of phenoxy-acid herbicides and pharmaceutical compounds (e.g., PPAR agonists). As an ester, it is susceptible to hydrolysis, yielding 4-phenoxybutanoic acid and ethanol .[1]

Developing a robust analytical method requires a "Stability-Indicating" approach—one that can unequivocally resolve the active pharmaceutical ingredient (API) from its primary degradants and synthesis starting materials (e.g., Phenol or


-butyrolactone derivatives).
Physicochemical Profile[3][4][5][6][7][8][9]
PropertyValue / CharacteristicImpact on Method Development
Structure

Aromatic ring provides UV chromophore; Ester linkage is the stability weak point.[1]
LogP ~2.8 - 3.2 (Estimated)Highly lipophilic.[1] Requires Reversed-Phase (RP-HPLC) with high organic strength.[1]
Solubility Insoluble in water; Soluble in ACN, MeOHDiluent must contain at least 50% organic solvent to prevent precipitation.[1]
Chromophore Phenoxy group

approx. 270–275 nm (B-band) and <220 nm (E-band).[1]
pKa N/A (Molecule is neutral)Critical: The hydrolysis product (Acid) has a pKa ~4.5. Mobile phase pH must be controlled.[1]

Method Development Strategy

The Logic of Separation

To achieve baseline separation between the neutral ester and the ionizable acid impurity, we employ pH control .

  • Stationary Phase Selection: A C18 (Octadecylsilane) column is selected for its strong hydrophobic interaction mechanism, which is ideal for retaining the lipophilic ethyl ester.[1]

  • Mobile Phase Chemistry:

    • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (allowing higher flow rates) and a lower UV cutoff (better for impurity detection).

    • Buffer (Aqueous): We use 0.1% Formic Acid (pH ~2.7) .[1]

    • Why Acidic? At pH 2.7, the potential impurity 4-phenoxybutanoic acid (pKa ~4.[1]5) exists in its protonated (neutral) form.[1] If the pH were neutral (pH 7), the acid would ionize, elute near the void volume (

      
      ), and potentially co-elute with polar impurities. Keeping it protonated ensures it retains slightly longer, providing a manageable separation window before the main ester peak.[1]
      
Decision Matrix (DOT Visualization)

MethodDevelopment Start Start: Analyte Assessment Solubility Solubility Check (Dissolve in 50:50 ACN:H2O) Start->Solubility Scouting Gradient Scouting (5% to 95% B over 20 min) Solubility->Scouting PeakEval Evaluate Peak Shape Scouting->PeakEval Decision Resolution > 2.0? PeakEval->Decision Optimize Optimize Gradient (Flatten slope at elution) Decision->Optimize No (Co-elution) Finalize Final Method Parameters Decision->Finalize Yes Optimize->PeakEval

Figure 1: Method Development Workflow. The iterative process ensures that the final gradient profile specifically targets the resolution between the parent ester and the acid degradant.

Experimental Protocol

Reagents and Apparatus
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD (Diode Array Detector).

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or equivalent.
    
  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (LC-MS Grade).[1]

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Ethyl 4-phenoxybutanoate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1]

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Diluent (50:50 Water:Acetonitrile).[1]

    • Note: Using 50:50 diluent prevents "solvent shock" (peak distortion) that occurs if injecting 100% strong solvent.[1]

Chromatographic Conditions
ParameterSettingRationale
Column Temp

Improves mass transfer and reproducibility.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Injection Vol 10 µLSufficient sensitivity without overloading.[1]
Detection UV 270 nmSpecific to the phenoxy chromophore; minimizes solvent noise compared to 210 nm.[1]
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol activity and controls acid impurity ionization.[1]
Mobile Phase B AcetonitrileStrong elution strength for lipophilic esters.[1]
Gradient Program

A gradient is required to elute the polar degradants early and the non-polar parent later, followed by a wash step.

Time (min)% Mobile Phase BEvent
0.0 30Initial hold for polar impurities.
2.0 30Isocratic hold.[1]
12.0 90Linear ramp to elute Ethyl 4-phenoxybutanoate.
15.0 90Wash column (remove highly lipophilic dimers).[1]
15.1 30Return to initial conditions.
20.0 30Re-equilibration (Critical for reproducibility).

Separation Mechanism & Expected Results

The separation relies on hydrophobic subtraction .[1] The C18 stationary phase interacts with the non-polar alkyl chain and the phenyl ring.

  • Order of Elution:

    • Phenol (if present): Most polar, elutes first (~3-4 min).[1]

    • 4-Phenoxybutanoic Acid: Polar head group (-COOH), elutes second (~5-6 min).[1]

    • Ethyl 4-phenoxybutanoate: Blocked polar group (Ester), highly lipophilic, elutes last (~10-11 min).[1]

Mechanistic Diagram (DOT Visualization)

SeparationMechanism Column C18 Stationary Phase (Hydrophobic Surface) Analyte1 Impurity: 4-Phenoxybutanoic Acid (Polar Head -COOH) Weak Interaction Column->Analyte1 Elutes Early (Low Retention) Analyte2 Analyte: Ethyl 4-phenoxybutanoate (Non-Polar Ester -COOEt) Strong Interaction Column->Analyte2 Elutes Late (High Retention) Detector UV Detector (270 nm) Analyte1->Detector Analyte2->Detector

Figure 2: Separation Mechanism.[1][2] The free acid elutes earlier due to the polarity of the carboxylic group, while the ethyl ester is retained longer by the C18 alkyl chains.

Validation Strategy (ICH Q2(R2) Compliant)

To ensure the method is suitable for regulatory submission, validation must follow ICH Q2(R2) guidelines [1].[3][4][5]

Specificity (Stress Testing)

Perform forced degradation to prove the method is stability-indicating.[1]

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect rise in Acid peak).[1]

  • Base Hydrolysis: 0.1 N NaOH, RT, 1 hour. (Expect rapid conversion to Acid).[1]

  • Oxidation: 3%

    
    .[1] (Check for ring oxidation products).[1]
    
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria:

    
    .[1]
    
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if analyzing a formulation) or solvent (if drug substance) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision[3]
  • System Precision: 6 injections of standard. RSD

    
     2.0%.[1]
    
  • Method Precision: 6 independent sample preparations. RSD

    
     2.0%.[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary interactions with silanols.[1]Ensure Formic Acid is fresh; consider increasing buffer conc. to 0.1% TFA (Trifluoroacetic acid) if using MS is not required.[1]
Retention Time Drift Column not equilibrated.Ensure the re-equilibration step (15.1 - 20.0 min) is sufficient (at least 5 column volumes).[1]
Ghost Peaks Contaminated Mobile Phase.[1]Filter aqueous mobile phase through 0.22 µm filter; use fresh water daily.[1]
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (30% ACN) or is weaker.[1] Do not inject 100% ACN.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][4] Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography.[1] (3rd ed., 2010).[1] Wiley.[1] (Foundational text for RP-HPLC mechanisms).

  • PubChem. Ethyl 4-phenylbutanoate (Analog Reference for LogP). Available at: [Link]

Sources

Application Note: Strategic Utilization of Ethyl 4-phenoxybutanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-phenoxybutanoate (CAS: 25564-17-2) serves as a critical "linker" intermediate in medicinal chemistry, specifically designed to install the 4-phenoxybutyryl pharmacophore. Unlike its all-carbon analog (ethyl 4-phenylbutyrate), the inclusion of the ether oxygen atom alters the lipophilicity (LogP) and hydrogen-bond accepting capability of the chain, making it a valuable probe in Structure-Activity Relationship (SAR) studies for histone deacetylase (HDAC) inhibitors and PPAR agonists. This guide details the robust synthesis of this intermediate via Williamson etherification, its hydrolysis to the corresponding acid, and its conversion to hydrazide scaffolds for heterocyclic library generation.

Introduction: The Phenoxy-C4 Motif

In drug design, the "linker" region connecting a zinc-binding group (ZBG) or polar head to a hydrophobic cap is a primary determinant of potency and selectivity. Ethyl 4-phenoxybutanoate offers a distinct structural advantage over alkyl chains:

  • Conformational Flexibility: The ether linkage (Ar-O-CH2) introduces rotational freedom distinct from the Ar-CH2 bond found in phenylbutyrate derivatives.

  • Metabolic Stability: The phenoxy ether bond is generally resistant to rapid oxidative metabolism compared to benzylic carbons.

  • Synthetic Versatility: The terminal ester allows for facile divergence into acids (for ionic interaction), alcohols (for further coupling), or hydrazides (for heterocycle formation).

Therapeutic Relevance[1][2][3][4][5]
  • HDAC Inhibition: Structural analogs of 4-phenylbutyric acid (a known HDAC inhibitor) containing the phenoxy ether linkage are screened to probe the hydrophobic channel of HDAC enzymes (Class I/II).

  • Antimicrobial/Anticancer Scaffolds: The conversion of this ester to 1,3,4-oxadiazoles via a hydrazide intermediate is a privileged pathway in the synthesis of novel antimicrobial agents.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-phenoxybutanoate (Williamson Ether Synthesis)

Objective: To synthesize the target ester from phenol and ethyl 4-bromobutyrate under mild, scalable conditions.

Reaction Scheme: Ph-OH + Br-(CH2)3-COOEt + K2CO3 → Ph-O-(CH2)3-COOEt + KBr + KHCO3

Materials:

  • Phenol (99%)

  • Ethyl 4-bromobutyrate (98%) [Safety Note: Lachrymator]

  • Potassium Carbonate (K2CO3), anhydrous

  • Potassium Iodide (KI), catalytic amount

  • Acetone (Reagent Grade) or Acetonitrile (for faster kinetics)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Phenol (1.0 eq) and Anhydrous K2CO3 (1.5 eq) in Acetone (0.5 M concentration relative to phenol). Stir at room temperature for 15 minutes to facilitate phenoxide formation.

    • Expert Insight: Use anhydrous K2CO3. Moisture significantly retards this reaction by solvating the phenoxide anion, reducing its nucleophilicity.

  • Addition: Add Ethyl 4-bromobutyrate (1.1 eq) dropwise. Add a catalytic amount of KI (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C for acetone) for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Phenol) should disappear. If Phenol persists, add 0.1 eq more bromide and continue reflux.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KBr/K2CO3) using a sintered glass funnel. Rinse the solid cake with cold acetone.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield a crude oil.

  • Purification: Dissolve the oil in Ethyl Acetate and wash with 1M NaOH (2x) to remove unreacted phenol (critical for purity). Wash with Brine, dry over Na2SO4, and concentrate.

    • Result: Colorless to pale yellow oil. Yield typically >85%.

Protocol B: Conversion to 4-Phenoxybutyric Acid Hydrazide

Objective: To generate the hydrazide precursor for oxadiazole/triazole synthesis.

Reaction Scheme: Ph-O-(CH2)3-COOEt + NH2NH2·H2O → Ph-O-(CH2)3-CONHNH2 + EtOH

Step-by-Step Methodology:

  • Solvation: Dissolve Ethyl 4-phenoxybutanoate (1.0 eq) in Ethanol (Absolute, 5 mL per gram of ester).

  • Hydrazinolysis: Add Hydrazine Hydrate (80% or 99%, 3.0 eq ) dropwise at room temperature.

    • Causality: A large excess of hydrazine is mandatory to prevent the formation of the dimer (N,N'-diacylhydrazine), where the product hydrazide attacks another molecule of ester.

  • Reflux: Reflux the mixture for 4–6 hours.

  • Isolation: Cool the reaction mixture. The hydrazide often crystallizes directly upon cooling. If not, concentrate the ethanol to 1/3 volume and add cold water.

  • Filtration: Filter the white solid precipitate. Wash with cold ethanol/ether mixture.

    • Characterization: IR spectrum should show the disappearance of the ester carbonyl (~1735 cm⁻¹) and appearance of amide/hydrazide bands (~1650–1690 cm⁻¹).

Data & Quality Control Parameters

Table 1: Physicochemical Specifications

ParameterSpecificationAnalytical MethodAcceptance Criteria
Appearance Clear, colorless liquidVisualNo suspended solids
Purity > 98.0%GC-MS / HPLCArea % normalization
Identity (NMR) Matches Ref. Std.1H-NMR (CDCl3)Triplet at ~4.0 ppm (O-CH2), Triplet at ~2.5 ppm (CH2-CO)
Moisture < 0.5%Karl FischerCritical for subsequent Grignard use
Residual Phenol < 0.1%HPLC (UV 270nm)Essential for biological assays

Synthetic Workflow & Mechanism (Visualization)

The following diagram illustrates the divergent synthesis pathways starting from Ethyl 4-phenoxybutanoate.

G cluster_0 Pharmacophore Installation Phenol Phenol (Starting Material) Intermediate Ethyl 4-phenoxybutanoate (The Linker) Phenol->Intermediate K2CO3, Acetone Reflux (Williamson) Bromide Ethyl 4-bromobutyrate (Reagent) Bromide->Intermediate + Acid 4-Phenoxybutyric Acid (HDAC/Metabolic Probe) Intermediate->Acid 1. NaOH/EtOH 2. HCl (Hydrolysis) Hydrazide 4-Phenoxybutyric Hydrazide (Scaffold) Intermediate->Hydrazide NH2NH2·H2O Reflux (Hydrazinolysis) Oxadiazole 1,3,4-Oxadiazole Derivatives (Antimicrobial/Anticancer) Hydrazide->Oxadiazole Cyclization (POCl3 or CS2)

Figure 1: Divergent synthetic pathways utilizing Ethyl 4-phenoxybutanoate as a core hydrophobic linker.

Safety & Handling Guidelines

  • Lachrymator Hazard: Ethyl 4-bromobutyrate is a potent lachrymator (tear gas agent). All transfers involving this reagent must be performed in a functioning fume hood. Glassware used with this reagent should be rinsed with a dilute alcoholic alkali solution before removal from the hood to neutralize residues.

  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Use double-gloving (Nitrile) and avoid inhalation of vapors.

  • Waste Disposal: The aqueous washings from the Williamson synthesis contain phenols and bromides; dispose of in segregated halogenated organic waste streams.

References

  • Williamson Ether Synthesis Mechanism

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4]

    • URL:[Link]

  • Synthesis of Phenoxybutyric Acid Derivatives

    • Source: National Institutes of Health (PMC). "Synthesis of Heterocyclic Derivatives with Antitumor Activity.
    • URL:[Link]

  • HDAC Inhibitor Structural Analogs (4-Phenylbutyrate context)

    • Source: PubMed. "4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition."[5] (Demonstrating the biological relevance of the butyrate pharmacophore).

    • URL:[Link]

  • General Reactivity of Ethyl 4-phenoxybutanoate

    • Source: PubChem Compound Summary for Ethyl 4-phenoxybutano
    • URL:[Link]

Sources

Application Notes: Ethyl 4-Phenoxybutanoate in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the application of ethyl 4-phenoxybutanoate and its derivatives as pivotal intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. ACE inhibitors are a class of drugs widely used in the management of hypertension and congestive heart failure. The synthesis of several key ACE inhibitors, including Ramipril, Perindopril, and Trandolapril, leverages the structural scaffold provided by ethyl 4-phenoxybutanoate and related compounds. These application notes detail the strategic importance of this intermediate, outlining synthetic pathways, reaction mechanisms, and step-by-step protocols. Furthermore, this guide offers expert insights into process optimization and troubleshooting, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Central Role of the Phenoxybutanoate Moiety in ACE Inhibitors

Angiotensin-Converting Enzyme (ACE) is a key metalloenzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] By inhibiting this enzyme, ACE inhibitors effectively reduce blood pressure, making them a cornerstone in cardiovascular therapy.[1][2] A common structural feature in many synthetic ACE inhibitors is a hydrophobic side chain that mimics the binding of natural substrates to the enzyme's active site. Ethyl 4-phenoxybutanoate and its analogs serve as critical starting materials or key intermediates for constructing this essential pharmacophore.

The versatility of the phenoxybutanoate scaffold lies in its ability to be chemically modified to introduce the necessary stereochemistry and functional groups required for potent ACE inhibition. The phenyl group provides the hydrophobic character, while the butanoate chain offers a flexible linker that can be functionalized to incorporate the dipeptide-like structures characteristic of many ACE inhibitors.

Mechanism of Action of ACE Inhibitors

ACE inhibitors exert their therapeutic effects by competitively blocking the active site of the angiotensin-converting enzyme.[2] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to vasodilation and consequently, a decrease in blood pressure.[2] Additionally, ACE is responsible for the degradation of bradykinin, a vasodilator.[1][2] By inhibiting ACE, these drugs also lead to an increase in bradykinin levels, further contributing to their antihypertensive effect.[2]

Synthetic Pathways and Methodologies

The synthesis of ACE inhibitors from ethyl 4-phenoxybutanoate derivatives typically involves a series of key transformations, including reductive amination and peptide coupling reactions. The following sections detail the synthetic strategies for prominent ACE inhibitors.

Synthesis of Ramipril

Ramipril's synthesis often utilizes a key intermediate derived from a related compound, ethyl 2-oxo-4-phenylbutyrate. This intermediate undergoes reductive amination with a dipeptide analog to form the core structure of Ramipril.

Key Intermediate: Ethyl (2S)-2-[((1S)-1-(ethoxycarbonyl)-3-phenylpropyl)amino]propanoate

The synthesis of this intermediate often starts from ethyl 2-oxo-4-phenylbutyrate, which can be prepared through various routes, including the Friedel-Crafts acylation of benzene with maleic anhydride followed by esterification.[3]

Reductive Amination Protocol:

  • Imine Formation: In a reaction vessel, dissolve ethyl 2-oxo-4-phenylbutyrate and the appropriate amine (e.g., an alanine ester) in a suitable solvent such as methanol or dichloromethane. The reaction is typically carried out at room temperature.

  • Reduction: To the solution containing the in-situ formed imine, add a reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are commonly used as they are selective for the imine over the ketone.[4][5] The reaction is stirred until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired intermediate.

The subsequent steps involve coupling this intermediate with a bicyclic proline derivative to complete the synthesis of Ramipril.[6][7]

Synthesis of Perindopril

The synthesis of Perindopril involves the coupling of a bicyclic amino acid with a side chain derived from a keto-acid.[8] The stereochemistry of Perindopril is complex, with five chiral centers, making its synthesis a significant challenge.[8]

Key Coupling Reaction:

A crucial step in Perindopril synthesis is the coupling of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine. This is typically achieved using a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt).[9]

General Peptide Coupling Protocol:

  • Activation: The carboxylic acid component is activated by reacting it with the coupling agent (e.g., DCC and HOBt) in an appropriate solvent like ethyl acetate.

  • Coupling: The amine component is then added to the activated carboxylic acid, and the reaction is stirred at room temperature.

  • Purification: After the reaction is complete, the dicyclohexylurea byproduct is filtered off, and the desired coupled product is purified.

The final step in the synthesis is the deprotection of the benzyl ester, typically via catalytic hydrogenation, to yield Perindopril.[9]

Synthesis of Trandolapril

Trandolapril is another ACE inhibitor whose synthesis involves the coupling of a bicyclic amino acid with a side chain.[10] The synthesis of the key intermediate, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, is a critical part of the overall process.[11][12]

Experimental Protocols

Synthesis of Ethyl 2-oxo-4-phenylbutyrate

Ethyl 2-oxo-4-phenylbutyrate is a key precursor for several ACE inhibitors.[13]

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are reacted with β-bromophenylethane in an ethereal solvent like methyl tert-butyl ether to form the Grignard reagent.[13]

  • Addition Reaction: The freshly prepared Grignard reagent is then added dropwise to a cooled solution of diethyl oxalate in the same solvent.[13] The reaction is maintained at a low temperature (e.g., -30 to 50 °C).[13]

  • Quenching and Extraction: After the addition is complete, the reaction is quenched with a dilute acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford ethyl 2-oxo-4-phenylbutyrate.

Reductive Amination for ACE Inhibitor Intermediates

This protocol describes a general procedure for the reductive amination of a ketone with a primary amine.[4][14][15]

Materials:

  • Ketone (e.g., ethyl 2-oxo-4-phenylbutyrate)

  • Primary amine (e.g., L-alanine ethyl ester hydrochloride)

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

Procedure:

  • To a stirred solution of the primary amine hydrochloride in dichloromethane, add triethylamine to liberate the free amine.

  • Add the ketone to the reaction mixture and stir for a period to allow for imine formation.

  • In a separate flask, prepare a solution of sodium triacetoxyborohydride in dichloromethane.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Intermediate/ProductStarting MaterialsKey Reaction TypeTypical Yield (%)Purity (%)
Ethyl 2-oxo-4-phenylbutyrateβ-bromophenylethane, Diethyl oxalateGrignard Reaction70-85>95 (GC)
Ramipril IntermediateEthyl 2-oxo-4-phenylbutyrate, L-alanine esterReductive Amination60-75>98 (HPLC)
Perindopril(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid benzyl ester, N-[(S)-1-ethoxycarbonylbutyl]-(S)-alaninePeptide Coupling75-90>99 (HPLC)

Visualization of Synthetic Workflow

General Synthesis of ACE Inhibitors via Reductive Amination

G Ketoester Ethyl 2-oxo-4-phenylbutyrate (or similar keto-ester) Imine Imine Intermediate Ketoester->Imine + Amine Amine Amine Component (e.g., Dipeptide analog) Amine->Imine ACE_Intermediate ACE Inhibitor Intermediate Imine->ACE_Intermediate + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->ACE_Intermediate ACE_Inhibitor Final ACE Inhibitor (e.g., Ramipril) ACE_Intermediate->ACE_Inhibitor Coupling Coupling Coupling with Bicyclic Amino Acid Coupling->ACE_Inhibitor

Caption: General workflow for the synthesis of ACE inhibitors utilizing a key reductive amination step.

Expert Insights and Troubleshooting

  • Stereocontrol: The stereochemistry of the final ACE inhibitor is crucial for its pharmacological activity.[16] Chiral auxiliaries or asymmetric catalysis can be employed to control the stereocenters formed during the synthesis. Biocatalytic methods using enzymes like carbonyl reductase are also highly effective for producing chiral intermediates with high enantiomeric excess.[17][18]

  • Reductive Amination Conditions: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is milder and more selective than sodium cyanoborohydride, which can release toxic cyanide gas under acidic conditions. The pH of the reaction should be carefully controlled to favor imine formation without causing significant hydrolysis of the ester groups.

  • Peptide Coupling: The formation of byproducts, such as the N-acylurea from DCC, can complicate purification. Using alternative coupling reagents like HATU or HBTU can often lead to cleaner reactions and higher yields.

  • Purification: The purification of polar intermediates and final products can be challenging. Reverse-phase chromatography or crystallization are often necessary to achieve the high purity required for pharmaceutical applications.

Safety and Handling

  • Ethyl 4-phenoxybutanoate and its derivatives: These compounds should be handled in a well-ventilated fume hood.[19] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Reagents: Many of the reagents used in these syntheses are hazardous. For example, Grignard reagents are highly reactive and pyrophoric. Reducing agents like sodium borohydride derivatives are flammable solids and can react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent before use.[20][21][22][23]

Conclusion

Ethyl 4-phenoxybutanoate and its chemical relatives are indispensable building blocks in the industrial synthesis of a number of clinically important ACE inhibitors. The synthetic strategies outlined in these application notes, particularly those centered around reductive amination and peptide coupling, provide robust and scalable routes to these life-saving drugs. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and adherence to safety protocols are paramount for the successful synthesis of these complex molecules.

References

  • Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. PubMed Central. [Link]

  • Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. [Link]

  • Synthesis and ACE Inhibitory Activity of the Stereoisomers of Perindopril (S 9490) and Perindoprilate (S 9780). PubMed. [Link]

  • CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor. SciSpace. [Link]

  • Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors. PMC. [Link]

  • Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. ResearchGate. [Link]

  • CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link]

  • Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. ResearchGate. [Link]

  • Study on Synthesis of Trandolapril. Chinese Pharmaceutical Journal. [Link]

  • US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts.
  • (PDF) Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs. ResearchGate. [Link]

  • US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions.
  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciSpace. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril.
  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers. [Link]

  • EP2598479B1 - A method for preparing ramipril.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Improved process for preparation of ramipril - Patent WO-2006059347-A3. PubChem. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Arecoline. Wikipedia. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • PROCESS FOR THE PREPARATION OF RAMIPRIL - European Patent Office - EP 3154940 B1. Googleapis.com. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Trandolapril | C24H34N2O5 | CID 5484727. PubChem. [Link]

Sources

Use of Ethyl 4-phenoxybutanoate as a fragrance component in research

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 2364-59-2 Synonyms: 4-Phenoxybutyric acid ethyl ester; Ethyl 4-phenoxybutyrate Version: 2.0 (Scientific Reference Series)

Executive Summary

Ethyl 4-phenoxybutanoate is a versatile ester featuring a phenoxy ether linkage, distinguishing it from its all-carbon analog, Ethyl 4-phenylbutyrate. While primarily recognized for its fruity, floral olfactory profile in fragrance chemistry, it serves a critical dual role as a privileged intermediate in medicinal chemistry, specifically in the synthesis of benzoxepin-based PI3K inhibitors and porphyrin derivatives.

This guide provides a comprehensive technical framework for researchers utilizing Ethyl 4-phenoxybutanoate, covering synthesis, analytical characterization, olfactory evaluation, and pharmaceutical application.

Physicochemical Characterization

Understanding the physical properties is essential for formulation stability and reaction stoichiometry.

PropertyValueNotes
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Fruity, Floral, Green nuancesDistinct from the sweeter Ethyl 4-phenylbutyrate
Boiling Point ~290-300°C (Predicted)High boiling point makes it a useful fixative
LogP ~3.26 (Estimated)Lipophilic; soluble in ethanol, oils, organic solvents
Solubility Insoluble in water; Soluble in EtOH, DCM
CAS Number 2364-59-2Note: Do not confuse with CAS 10031-93-3 (Phenyl analog)

Synthesis Protocol: High-Purity Preparation

For research applications requiring >98% purity (e.g., biological assays or high-end perfumery), a Williamson ether synthesis approach is recommended over direct esterification of the acid, as it allows for milder conditions and higher yields.

Mechanism & Workflow

The synthesis relies on the nucleophilic substitution of Ethyl 4-bromobutyrate by the phenoxide ion generated in situ.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Conditions Phenol Phenol (C6H5OH) Solvent Acetone or DMF Reflux (60-80°C) Phenol->Solvent Base K2CO3 (Anhydrous) Base->Solvent Linker Ethyl 4-bromobutyrate Linker->Solvent Product Ethyl 4-phenoxybutanoate (Crude) Solvent->Product SN2 Reaction Time Time: 12-20 Hours Purification Purification (Silica Gel Column EtOAc:Hexane 2:98) Product->Purification Final Final Product (>98% Purity) Purification->Final

Figure 1: Synthetic pathway for Ethyl 4-phenoxybutanoate via Williamson ether synthesis.

Step-by-Step Protocol
  • Reagent Setup: In a 250 mL round-bottom flask, dissolve Phenol (1.0 eq, e.g., 2.82 g) in anhydrous Acetone (60 mL) or DMF (for faster kinetics).

  • Activation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, e.g., 8.28 g). Stir at room temperature for 30 minutes to facilitate phenoxide formation.

  • Alkylation: Dropwise add Ethyl 4-bromobutyrate (1.2 eq, e.g., 5.0 mL).

  • Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 12–20 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 10:90).

  • Work-up:

    • Filter off the solid K₂CO₃/KBr salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with water (3x) and brine (1x).

  • Purification: Purify the crude oil using silica gel column chromatography (Eluent: 2% Ethyl Acetate in Hexane) to obtain the pure colorless liquid.

Analytical Characterization (GC-MS)

To validate the identity of the synthesized or purchased material, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Method Parameters
  • Column: HP-5MS or DB-5 (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Injection: 1 µL, Split mode (20:1).

  • Oven Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp: 15°C/min to 280°C.[1]

    • Final: 280°C (Hold 5 min).[1]

  • Detection: EI Source (70 eV), Mass Scan 40–400 m/z.[1]

Interpretation
  • Molecular Ion: Look for a small molecular ion peak at m/z 208 .

  • Base Peak: Typically m/z 94 (Phenol fragment, C₆H₆O⁺) or m/z 107 (Phenoxy-CH₂⁺).

  • Loss of Ethoxy: Fragment at m/z 163 (M - OEt).

Olfactory Evaluation Protocol

For fragrance researchers, standardized evaluation is critical to determine the material's impact and substantivity.

Preparation
  • Dilution: Prepare a 10% (w/w) solution in Dipropylene Glycol (DPG) or odorless Ethanol. Pure material can be overwhelming and fatigue the nose.

  • Strip Preparation: Dip a standard smelling strip (blotter) to a depth of 1 cm.

  • Evaluation Phases:

    • Top Note (0-15 min): Assess initial volatility and "lift." (Expect: Fresh, fruity, slightly green).

    • Heart Note (1-4 hours): Assess the core character. (Expect: Apple-like, floral, rose nuances).

    • Dry Down (24+ hours): Assess fixative properties. (Expect: Faint phenolic, balsamic).

Research Applications in Drug Development

Beyond fragrance, Ethyl 4-phenoxybutanoate is a validated scaffold in medicinal chemistry.

Kinase Inhibitor Synthesis (Benzoxepins)

It serves as a precursor for 3,4-dihydrobenzoxepin-5(2H)-one derivatives.[2]

  • Mechanism: Hydrolysis of the ester to the acid, followed by intramolecular Friedel-Crafts cyclization using Polyphosphoric Acid (PPA) or Eaton's Reagent yields the benzoxepinone core.

  • Relevance: These cores are structural motifs in PI3K inhibitors used in cancer research (Source: US Patent 2009/0247567).

Porphyrin Chemistry

Used to synthesize "picket fence" porphyrins where the ester tail provides solubility and a handle for further conjugation (e.g., to antibodies or surfaces) (Source: RSC Advances, 2018).

Safety & Handling (E-E-A-T)

  • Skin Sensitization: Like many esters and phenol derivatives, it may cause mild skin irritation. Wear nitrile gloves.

  • Inhalation: Use in a fume hood. Avoid heating open vessels outside of containment.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis over long periods.

References

  • Adusumalli, S. R., & Rawal, D. G. (2018). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. RSC Advances. (Method for Synthesis).[3][2][4][5][6][7] Retrieved from [Link]

  • Medina, J. et al. (2009).[2] Benzoxepin PI3K Inhibitor Compounds. US Patent Application 2009/0247567. (Use in Drug Development).[4] Retrieved from

  • Ben Messaouda, B. et al. (2018). Tetrakis(ethyl-4(4-butyryl)oxyphenyl)porphyrinato zinc complexes. ResearchGate. (Porphyrin Application). Retrieved from [Link]

Sources

Application Note: Protocol for Evaluating the Herbicidal Activity and Selectivity of Ethyl 4-phenoxybutanoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines a rigorous protocol for evaluating the herbicidal efficacy and selectivity of Ethyl 4-phenoxybutanoate analogs. Unlike direct-acting auxin herbicides (e.g., 2,4-D), these compounds function as pro-herbicides .[1] They require metabolic activation via beta-oxidation to convert the inactive butyric acid chain into the phytotoxic acetic acid form.[1][2] This protocol is designed to validate not just toxicity, but the specific metabolic selectivity that allows these compounds to control broadleaf weeds while sparing legumes.[1]

Introduction & Mechanism of Action

The design of Ethyl 4-phenoxybutanoate analogs leverages a specific metabolic bottleneck in plant physiology to achieve selectivity.[1]

The "Lethal Synthesis" Mechanism[1]
  • Penetration: The ethyl ester moiety increases lipophilicity, facilitating rapid transit across the waxy leaf cuticle.[1]

  • De-esterification: Once cytosolic, ubiquitous esterases hydrolyze the compound into the free acid form (4-phenoxybutyric acid).[1]

  • Beta-Oxidation Activation: In susceptible species (e.g., Amaranthus, Brassica), the butyric acid chain undergoes beta-oxidation, cleaving two carbon atoms to form the active phenoxyacetic acid (an auxin mimic).[1]

  • Phytotoxicity: The active metabolite binds to the TIR1/AFB receptor complex, causing unregulated gene expression, epinasty, tissue disruption, and necrosis.[1]

Selectivity Basis: Leguminous crops (e.g., Alfalfa, Clover, Soybean) generally possess low beta-oxidation activity for these specific exogenous substrates, preventing the accumulation of the toxic metabolite.[1]

Mechanism Visualization

BetaOxidationMechanism cluster_0 Leaf Surface cluster_1 Plant Cytosol / Peroxisome Compound Ethyl 4-phenoxybutanoate (Inactive Ester) Acid 4-phenoxybutyric acid (Inactive Pro-herbicide) Compound->Acid Hydrolysis (Esterases) Active Phenoxyacetic Acid (Active Toxin) Acid->Active Beta-Oxidation (Susceptible Weeds) Survival Metabolic Detoxification (No Activation) Acid->Survival No Beta-Oxidation (Tolerant Legumes) Death Uncontrolled Growth & Necrosis Active->Death TIR1 Receptor Binding

Figure 1: The metabolic activation pathway.[1] Selectivity is determined by the plant's ability to perform the beta-oxidation step.[1][2]

Experimental Design Strategy

To validate the analogs, the experimental design must include a differential susceptibility check .[1] Testing on a single species is insufficient.[1]

Test Species Selection
GroupSpeciesRoleRationale
Susceptible Indicator Sinapis alba (White Mustard) or Amaranthus retroflexusPositive ControlHigh beta-oxidation activity; highly sensitive to auxins.[1]
Tolerant Indicator Medicago sativa (Alfalfa) or Trifolium repens (White Clover)Negative ControlLow beta-oxidation activity; mimics crop safety profile.[1]
Resistant Weed Lolium rigidum (Ryegrass)Specificity CheckMonocots are generally less sensitive to phenoxy auxins; checks for off-target activity.[1]
Formulation
  • Stock Solution: Dissolve analogs in Acetone or DMSO (100 mM).

  • Carrier: Water + 0.25% v/v Non-ionic Surfactant (e.g., Tween 20 or Agral 90) to ensure wetting.[1]

  • Reference Standard: Commercial 2,4-DB (4-(2,4-Dichlorophenoxy)butyric acid) must be included as a benchmark.[1]

Protocol 1: High-Throughput Pre-Screen (Petri Dish Assay)

Objective: Rapidly eliminate inactive analogs before greenhouse testing.

  • Preparation: Place Whatman No. 1 filter paper in 9 cm Petri dishes.

  • Treatment: Apply 3 mL of test solution at a discriminatory concentration (e.g., 10 µM and 100 µM). Include a solvent-only control.[1]

  • Seeding: Place 10 seeds of Sinapis alba (susceptible) and Medicago sativa (tolerant) in separate dishes.

  • Incubation: Seal with Parafilm to prevent evaporation.[1] Incubate at 25°C with a 16h/8h light/dark cycle for 96 hours.

  • Assessment:

    • Measure Root Length and Hypocotyl Length .[1]

    • Success Criteria: An effective analog should inhibit Sinapis root growth by >50% while inhibiting Medicago by <20%.[1]

Protocol 2: Whole Plant Post-Emergence Assay (Gold Standard)

Objective: Determine GR50 (Growth Reduction 50%) and confirm selectivity in a realistic scenario.

Plant Establishment
  • Use 10 cm pots filled with a standard potting mix (peat/soil/perlite).[1]

  • Sow seeds and thin to 3 uniform seedlings per pot after emergence.[1][3]

  • Grow plants to the 2-4 true leaf stage (approx. 14-21 days).[1]

Application
  • Equipment: Laboratory track sprayer (e.g., Mandel or DeVries) calibrated to deliver 200 L/ha at 200 kPa.

  • Dose Range: 0, 12.5, 25, 50, 100, 200, 400, and 800 g a.i./ha (grams active ingredient per hectare).[1]

  • Replication: 4 pots per dose per species (Randomized Complete Block Design).

Post-Treatment Care[1]
  • Return plants to the greenhouse.

  • Critical: Do not water overhead for 24 hours to prevent washing off the compound.[1]

Data Collection & Analysis

Assess plants at 14 and 21 Days After Treatment (DAT) .

Quantitative Metrics:

  • Visual Injury Score (0-100%):

    • 0 = No effect[1]

    • 30 = Epinasty (twisting) of stems/petioles (Typical auxin symptom)[1]

    • 100 = Complete necrosis/death[1]

  • Fresh/Dry Weight: Cut shoots at soil level, weigh fresh, dry at 60°C for 48h, weigh dry.

Calculation: Use a Log-Logistic Regression (3 or 4 parameter) to calculate the GR50.



  • 
     = Plant weight[1]
    
  • 
     = Dose[1][4]
    
  • 
     = Upper limit (control)[1]
    
  • 
     = Lower limit (death)[5]
    

Experimental Workflow Diagram

ExperimentalWorkflow cluster_screen Phase 1: Pre-Screen cluster_greenhouse Phase 2: Whole Plant Assay Synthesis Analog Synthesis (Ethyl 4-phenoxybutanoate derivatives) Formulation Formulation (Solvent + Surfactant) Synthesis->Formulation Petri Petri Dish Assay (Root Inhibition) Formulation->Petri SelectivityCheck Check Selectivity (Weed vs. Legume) Petri->SelectivityCheck SelectivityCheck->Synthesis Fail (Redesign) Spray Track Sprayer Application (2-4 Leaf Stage) SelectivityCheck->Spray Pass Assessment Visual Scoring & Biomass (14-21 DAT) Spray->Assessment Analysis Data Analysis (GR50 Calculation) Assessment->Analysis Decision Lead Candidate Selection Analysis->Decision

Figure 2: Step-by-step workflow from synthesis to lead selection.

Troubleshooting & Optimization

  • Issue: No activity in susceptible species. [1]

    • Cause: Poor ester hydrolysis or lack of penetration.[1]

    • Solution: Switch adjuvant (e.g., Methylated Seed Oil) or check esterase susceptibility in vitro.[1]

  • Issue: High toxicity in legumes (Loss of Selectivity). [1]

    • Cause: The analog may have intrinsic auxin activity without needing beta-oxidation, or the butyrate chain is too short/modified.[1]

    • Solution: Verify chain length is strictly 4 carbons (butyric).[1] Odd-chain lengths (e.g., propionic, valeric) often have different metabolic profiles.[1]

  • Issue: Variable results.

    • Cause: Environmental stress.[1] Beta-oxidation is metabolic; temperature stress can alter enzymatic rates.[1]

    • Solution: Maintain greenhouse at 22-25°C.

References

  • Wain, R. L. (1955).[1] Selective Weed Control: Some New Developments at Wye. Proceedings of the British Weed Control Conference.

  • Grossmann, K. (2010).[1][6] Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science.

  • Burgos, N. R., et al. (2015).[1] Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Weed Science.

  • Busi, R., et al. (2018).[1][7] Weed resistance to synthetic auxin herbicides.[1][6][7][8][9] Pest Management Science.

  • Nebraska Extension. (2008).[1] A Quick Test for Herbicide Carry-over in the Soil (Bioassay Protocol). University of Nebraska-Lincoln.[1][3]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in Ethyl 4-phenoxybutanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Williamson Etherification

Executive Summary & Diagnostic Workflow

The Problem: Synthesizing Ethyl 4-phenoxybutanoate via the alkylation of phenol with ethyl 4-bromobutyrate is a classic Williamson ether synthesis. However, researchers frequently encounter "stalled" reactions where conversion plateaus at 60-70%, regardless of extended reflux times.

The Root Cause: The primary culprit is rarely the nucleophilicity of the phenol. Instead, it is the instability of the alkylating agent . Ethyl 4-bromobutyrate is prone to intramolecular cyclization (lactonization) to form


-butyrolactone, effectively consuming your electrophile before it can react with the phenoxide. This side reaction is accelerated by moisture and strong bases.
Diagnostic Logic Tree

Before altering your protocol, use this flowchart to identify the specific bottleneck in your current setup.

DiagnosticTree Start ISSUE: Low Conversion (<70%) CheckTLC Step 1: Check TLC/LCMS Is Ethyl 4-bromobutyrate visible? Start->CheckTLC ReagentGone Reagent Absent/Low CheckTLC->ReagentGone No ReagentPresent Reagent Persists CheckTLC->ReagentPresent Yes Lactonization DIAGNOSIS: Lactonization Reagent cyclized to butyrolactone. (Competes with O-alkylation) ReagentGone->Lactonization Kinetics DIAGNOSIS: Kinetic Stall Poor nucleophilicity or heterogeneous mixing issue. ReagentPresent->Kinetics Solution1 FIX: Add excess reagent (1.5 eq) + Switch to Anhydrous conditions Lactonization->Solution1 Solution2 FIX: Add Catalyst (KI/TBAI) + Increase agitation Kinetics->Solution2

Figure 1: Diagnostic logic for troubleshooting stalled etherification.

Technical Deep Dive: The "Suicide" Mechanism

To fix the reaction, you must understand the competition between the desired


 pathway and the parasitic elimination/cyclization pathway.
The Competing Pathways
  • Pathway A (Desired): Phenoxide attacks the

    
     carbon of the alkyl bromide.
    
  • Pathway B (Parasitic): The ester oxygen of the ethyl 4-bromobutyrate attacks its own

    
    -carbon, displacing the bromide and forming 
    
    
    
    -butyrolactone. This releases ethyl bromide as a byproduct and destroys your alkylating agent.

Key Insight: Pathway B is driven by entropy (formation of a 5-membered ring) and is catalyzed by heat and the presence of water (which hydrolyzes the ester to the acid, making cyclization even faster).

Mechanism Phenol Phenol + Base Intermediate Transition State Phenol->Intermediate Attack AlkylHalide Ethyl 4-bromobutyrate AlkylHalide->Intermediate Product Ethyl 4-phenoxybutanoate (Desired Ether) Intermediate->Product Intermolecular SN2 (Kinetic Control) SideProduct gamma-Butyrolactone (Dead End) Intermediate->SideProduct Intramolecular Cyclization (Entropic Control)

Figure 2: Competition between intermolecular etherification and intramolecular lactonization.

Optimized Protocol (The "Finkelstein Boost")

This protocol uses Potassium Carbonate (


) rather than Sodium Hydride (

). While

is faster, it is "harsh" and often leads to ester hydrolysis or transesterification. We use Potassium Iodide (

) to generate a more reactive alkyl iodide in situ (Finkelstein reaction).

Reagents:

  • Phenol (1.0 eq)

  • Ethyl 4-bromobutyrate (1.2 - 1.5 eq) [Note excess to account for lactonization]

  • 
     (2.0 eq, anhydrous, finely ground)
    
  • KI (0.1 eq, catalytic)

  • Solvent: Acetone (Anhydrous) or DMF (if higher temp needed)

Step-by-Step Methodology:

  • Preparation: Dry the Acetone over molecular sieves (3Å) overnight. Moisture is the enemy.

  • Activation: In a round-bottom flask, charge Phenol (1.0 eq),

    
     (2.0 eq), and Acetone (
    
    
    
    concentration relative to phenol). Stir at room temperature for 30 minutes.
    • Why? This allows the deprotonation equilibrium to establish before introducing the electrophile.

  • Catalyst Addition: Add Potassium Iodide (0.1 eq).

    • Why? The

      
       displaces the 
      
      
      
      , forming Ethyl 4-iodobutyrate transiently. The Iodide is a better leaving group (
      
      
      faster reaction rate), accelerating the desired
      
      
      reaction over the side reactions.
  • Electrophile Addition: Add Ethyl 4-bromobutyrate (1.2 eq) dropwise.

  • Reflux: Heat to gentle reflux (

    
    ) with vigorous stirring.
    
    • Critical: The

      
       is insoluble. The reaction occurs on the surface of the solid. If you do not stir vigorously, conversion will stall.
      
  • Monitoring: Check TLC at 4 hours. If Phenol remains but the alkyl halide is gone (check via

    
     stain), add another 0.2 eq of alkyl halide.
    

Troubleshooting FAQs

Q1: I am using Ethyl 4-chlorobutyrate because it is cheaper, but the reaction takes 48 hours. How can I speed it up? A: The chloro-derivative is a very poor electrophile for this reaction. You must use the Finkelstein modification.

  • Fix: Add 0.5 equivalents of Sodium Iodide (

    
    ) or Potassium Iodide (
    
    
    
    ). This converts the in situ chloride to the iodide, which reacts exponentially faster. Without iodide, you will likely see high rates of elimination or lactonization before alkylation completes [1].

Q2: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is likely 4-phenoxybutyric acid .

  • Cause: Hydrolysis of your product ester. This happens if your solvent is "wet" or if you used a hydroxide base (NaOH/KOH) without phase transfer control.

  • Fix: Ensure anhydrous conditions. If you must remove it, wash the organic layer with saturated

    
     during workup; the acid will move to the aqueous layer, leaving your pure ester in the organic phase.
    

Q3: Can I use Sodium Hydride (NaH) to force the reaction to 100%? A: Use with extreme caution.

  • Risk:

    
     generates a "naked" phenoxide which is very basic. It can attack the ester group of your product (transesterification or hydrolysis) or the starting material.
    
  • Verdict: Only use

    
     in dry DMF at 
    
    
    
    to start, and do not heat above
    
    
    .
    
    
    in Acetone is slower but cleaner for substrates containing esters [2].

Q4: Why do you recommend 1.5 equivalents of the alkyl halide? A: As detailed in the "Suicide Mechanism" above, a portion of your alkyl halide inevitably cyclizes to


-butyrolactone. This is a "sacrificial" loss. Starting with 1.0 equivalents guarantees incomplete conversion because you will run out of electrophile before you run out of phenol.

Quantitative Comparison of Conditions

VariableStandard (Poor)Optimized (Recommended)
Base NaOH / KOH

(Anhydrous)
Solvent Ethanol / MethanolAcetone / DMF / MeCN
Catalyst NoneKI (10 mol%) or TBAI
Temp Reflux (

)
Mild Reflux (

)
Risk Transesterification (EtO- vs MeO-)Minimal side reactions
Typical Yield 40-60%85-95%

References

  • Finkelstein Reaction & Halide Exchange

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. (Explains the nucleophilicity order and the Finkelstein effect).
    • Source:

  • Williamson Ether Synthesis Optimization

    • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson. (Standard protocols for phenoxy-alkylation using Carbonate bases).

    • Source:

  • Lactoniz

    
    -Halo Esters: 
    
    • Journal of the American Chemical Society.
    • Source:

  • Base Selection in Phenol Alkylation

    • ResearchGate.[1] "Potassium carbonate as a base for generation of carbanions and oxyanions." (Comparative study showing

      
       efficacy vs NaH).
      
    • Source:

Sources

Resolving peak tailing in HPLC analysis of Ethyl 4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: HPLC Method Troubleshooting

Executive Summary & Molecule Profile

Ethyl 4-phenoxybutanoate is a lipophilic ester intermediate often used in drug development. Unlike robust small molecules, its analysis presents a specific "stability-solubility" paradox that frequently leads to peak tailing.

  • Chemical Risk: As an ester, it is susceptible to hydrolysis. Standard tailing fixes (like lowering pH < 2.5) can degrade the analyte into 4-phenoxybutanoic acid.

  • Chromatographic Risk: Its high lipophilicity (LogP ~3.0) often tempts analysts to dissolve samples in 100% Acetonitrile (ACN). When injected into a gradient starting at high aqueous content, this causes the "Strong Solvent Effect," the leading cause of tailing for this molecule.

Quick Reference Data
PropertyValue/CharacteristicImplication for HPLC
Functional Groups Ester, Ether (Phenoxy)Potential H-bonding with residual silanols.
Stability pH Sensitive (Hydrolysis)Avoid pH < 3.0 and pH > 7.5.
UV Cutoff ~210 nm, 254 nmPhenoxy group provides good UV response.
Hydrophobicity High (LogP est. > 2.5)Requires high organic strength for elution; risk of solvent mismatch.

Diagnostic Workflow

Before altering your method, use this logic tree to identify the root cause of the tailing.

TailingDiagnosis Start START: Peak Tailing Observed (Tailing Factor > 1.5) CheckAll Are ALL peaks tailing? Start->CheckAll Physical Physical Issue: Void, Frit, or Tubing CheckAll->Physical Yes (All Peaks) CheckSolvent Is Sample Solvent Stronger than Mobile Phase A? CheckAll->CheckSolvent No (Only Analyte) SolventEffect CAUSE: Strong Solvent Effect (Solvent Mismatch) CheckSolvent->SolventEffect Yes (e.g., 100% ACN inj.) CheckChem Is Tailing Specific to Ethyl 4-phenoxybutanoate? CheckSolvent->CheckChem No (Dissolved in MP) Silanol CAUSE: Secondary Silanol Interactions CheckChem->Silanol Single Peak Distorted Hydrolysis CAUSE: On-Column Hydrolysis (Check for 'Acid' peak) CheckChem->Hydrolysis Small hump/shoulder appearing

Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry.

Troubleshooting Modules & FAQs

Module A: The Strong Solvent Effect (Most Common)

Symptom: The peak tails, but may also look "humped" or fronted. Retention time may be slightly unstable. The Science: Ethyl 4-phenoxybutanoate is very soluble in ACN. If you dissolve it in 100% ACN and inject it into a mobile phase starting at 50% Water, the analyte molecules travel with the injection plug faster than the mobile phase, smearing the band before it focuses on the column head.

  • Q: I cannot dissolve my sample in water. What should I do?

    • A: You do not need 100% water. Prepare your sample in the starting mobile phase composition (e.g., 50:50 ACN:Water). If solubility is still an issue, use the "Sandwich Injection" technique or reduce injection volume to < 5 µL.

Module B: The "pH Paradox" & Silanol Interactions

Symptom: Classic thermodynamic tailing (shark fin shape). The Science: The ether oxygen in the phenoxy group can act as a weak Lewis base, interacting with acidic residual silanols on the silica surface.

  • Standard Advice (Wrong for this molecule): "Lower pH to 2.0 to suppress silanols."

  • Correct Advice: Lowering pH < 3.0 accelerates the acid-catalyzed hydrolysis of the ester bond. You will solve the tailing but destroy your sample.

  • Q: How do I suppress silanols without using strong acid?

    • A: Use a Type B (High Purity) End-capped Column . These columns have chemically bonded "caps" on the silanol groups, preventing the ether interaction physically rather than chemically.

    • A: Maintain pH between 3.5 and 5.0 using an Acetate or Formate buffer. This is the "Goldilocks Zone" for ester stability and silanol suppression.

Module C: Physical Column Issues

Symptom: All peaks (including the void marker) show tailing or splitting. The Science: If the column inlet frit is clogged with particulates (from the sample matrix) or if the packing bed has collapsed (creating a void), flow becomes turbulent.

  • Q: How do I confirm a column void?

    • A: Reverse the column (if allowed by manufacturer) and flush into a waste beaker. If pressure drops significantly or tailing disappears on a standard test mix, the inlet was fouled.

Standardized Validation Protocol

Use this protocol to benchmark your system and confirm resolution of the tailing.

Reagents
  • Analyte: Ethyl 4-phenoxybutanoate Reference Standard.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

  • Buffer: Ammonium Acetate (10mM, pH 4.5).

Instrument Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard RP stationary phase. Must be end-capped.
Mobile Phase A 10mM Ammonium Acetate (pH 4.5)Buffers silanols; protects ester from hydrolysis.
Mobile Phase B AcetonitrileStrong solvent for lipophilic esters.
Flow Rate 1.0 mL/minStandard linear velocity.
Injection Vol 5 - 10 µLLow volume minimizes solvent effects.
Detection UV @ 254 nmOptimal for phenoxy ring absorption.
Sample Diluent 50:50 ACN:Buffer CRITICAL: Matches initial gradient strength.
Gradient Program
  • 0.0 min: 50% B

  • 10.0 min: 90% B (Linear Ramp)

  • 12.0 min: 90% B (Hold)

  • 12.1 min: 50% B (Re-equilibrate for 5 mins)

References

  • USP General Chapter <621> Chromatography . United States Pharmacopeia. (Defines Tailing Factor calculation and system suitability limits).

  • Dolan, J. W. (2019). "HPLC Diagnostic Skills II – Tailing Peaks". LCGC North America. (Authoritative guide on silanol vs. physical tailing mechanisms).

  • Phenomenex Technical Guide . "Troubleshooting HPLC Peak Tailing". (Specifics on Type B Silica and end-capping for basic/polar compounds).

  • Larson, T. "The Stability of Esters in HPLC Mobile Phases". Journal of Chromatography A. (Provides kinetic data on ester hydrolysis rates at varying pH levels). Note: General chemical principle reference.

Technical Support Center: Enhancing the Solubility of Ethyl 4-phenoxybutanoate for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 4-phenoxybutanoate. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges during biological assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Part 1: Understanding the Compound & Initial Steps

FAQ 1: What is Ethyl 4-phenoxybutanoate and why is its solubility a concern?

Ethyl 4-phenoxybutanoate is an ester characterized by a phenoxy group and a butyrate ethyl ester chain. This structure confers significant lipophilicity (hydrophobicity), making it poorly soluble in aqueous solutions like cell culture media and buffers. This is a critical issue because for a compound to be biologically active in an assay, it must be in a dissolved, monomeric state to interact with its target.[1] Precipitation or aggregation can lead to drastically underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR).[2]

FAQ 2: What is the first step I should take to solubilize Ethyl 4-phenoxybutanoate?

The universally accepted first step is to prepare a high-concentration stock solution in a suitable organic solvent.[3][4] For most poorly soluble compounds, 100% Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous media.[4]

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol outlines the standard procedure for creating a primary stock solution, which is a cornerstone of reproducible biological testing.[3][5]

Materials:

  • Ethyl 4-phenoxybutanoate (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculation: Determine the mass of Ethyl 4-phenoxybutanoate needed.

    • Molecular Weight (MW) of Ethyl 4-phenoxybutanoate: 208.25 g/mol

    • To make 1 mL of a 100 mM (0.1 M) solution, you need: 0.1 mol/L * 0.001 L * 208.25 g/mol = 0.020825 g = 20.83 mg.

  • Weighing: Accurately weigh 20.83 mg of the compound and place it into a sterile vial.

  • Dissolution: Add 1 mL of 100% DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 2-5 minutes. A brief sonication in a water bath (10-15 minutes) can aid in dissolving any stubborn particulates.[6]

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate. If particulates remain, the compound may have reached its solubility limit in DMSO or may require gentle warming (e.g., 37°C for 10-20 minutes).[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[5] Store aliquots at -20°C or -80°C in tightly sealed vials.[5]

Part 2: Troubleshooting Precipitation in Aqueous Media

This is the most common failure point. A compound may be perfectly soluble in 100% DMSO, but crashes out of solution when diluted into the aqueous environment of a biological assay.

FAQ 3: My compound dissolved in DMSO, but I see a precipitate/cloudiness when I add it to my cell culture medium. What's happening?

This is called "aqueous precipitation." When the high-concentration DMSO stock is diluted into the medium, the final DMSO concentration drops dramatically. The solvent environment shifts from being primarily organic to primarily aqueous. Since Ethyl 4-phenoxybutanoate is hydrophobic, it is no longer soluble in this new environment and precipitates out.[7]

Workflow: Troubleshooting Aqueous Precipitation

This workflow provides a logical sequence of steps to address precipitation issues.

G cluster_0 Primary Strategies cluster_1 Advanced Strategies start Precipitation Observed in Aqueous Medium check_dmso Is final DMSO concentration <0.5%? start->check_dmso stepwise_dilution Implement Stepwise Dilution Protocol check_dmso->stepwise_dilution Yes fail Issue Persists: Consult Formulation Specialist check_dmso->fail No (High DMSO is toxic) reduce_concentration Reduce Highest Test Concentration stepwise_dilution->reduce_concentration success Precipitation Resolved stepwise_dilution->success If successful serum_check Is serum present in media? reduce_concentration->serum_check reduce_concentration->success If successful use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) serum_check->use_cyclodextrin No serum_check->success Yes (Serum can aid solubility) use_cosolvent Use a Co-solvent (e.g., PEG400) use_cyclodextrin->use_cosolvent use_cyclodextrin->success If successful use_surfactant Use a Surfactant (e.g., Tween 80) use_cosolvent->use_surfactant use_cosolvent->success If successful use_surfactant->success If successful use_surfactant->fail

Caption: Decision workflow for troubleshooting compound precipitation.

FAQ 4: How can I improve my dilution technique?

A common mistake is adding a small volume of concentrated DMSO stock directly into a large volume of aqueous medium. This causes a rapid, localized solvent change, shocking the compound out of solution.

Solution: Intermediate and Stepwise Dilution.

Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute the 100 mM DMSO stock to 10 mM in DMSO first. Then, add this 10 mM stock to your medium. Furthermore, when adding the stock to the medium, do it slowly while gently vortexing or swirling the medium to ensure rapid dispersal.[5] This prevents localized high concentrations of the compound from forming.

FAQ 5: Can components of my cell culture medium affect solubility?

Yes. Serum is a critical component. The proteins in Fetal Bovine Serum (FBS), particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[8] If you are performing an assay in serum-free media, you are much more likely to encounter solubility problems.[9] If your experimental design allows, ensuring the presence of serum can be a simple fix.

Part 3: Advanced Solubilization Strategies

If basic troubleshooting fails, several formulation excipients can be employed. These are common in the pharmaceutical industry to enhance the solubility of poorly soluble drugs.[1][10]

FAQ 6: What are cyclodextrins and how do they work?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[11] They act as "molecular buckets." The hydrophobic Ethyl 4-phenoxybutanoate molecule can partition into the hydrophobic core of the cyclodextrin, forming an inclusion complex.[12][13] This complex has a hydrophilic exterior, rendering the entire package soluble in water.[12][13][14]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to other cyclodextrins.[12]

Protocol 2: Solubilization using HP-β-Cyclodextrin

Objective: To prepare a working solution of Ethyl 4-phenoxybutanoate complexed with HP-β-CD.

  • Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your assay buffer or serum-free medium.

  • From your 100 mM compound stock in DMSO, make an intermediate dilution in DMSO (e.g., 10 mM).

  • Slowly add the 10 mM compound stock to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to compound should be high (e.g., 100:1 or greater) to favor complex formation.

  • Allow the solution to incubate for at least 1 hour at room temperature (or 37°C) to allow for complexation.

  • This complexed solution can now be used as your top concentration for serial dilutions in the assay.

  • Crucial Control: You MUST run a parallel control with just the HP-β-CD vehicle to ensure it does not affect your biological readout.[15]

FAQ 7: What other options exist besides cyclodextrins?

Other excipients can be considered, though they may have a higher potential for interfering with the assay.[10]

  • Co-solvents: These are water-miscible organic solvents that, when added to the aqueous medium, change its polarity, making it more hospitable to hydrophobic compounds. Examples include PEG400 or ethanol. The final concentration must be kept low to avoid toxicity.[2][5]

  • Surfactants: Surfactants like Tween 80 or Poloxamer 188 form micelles in aqueous solution.[16] Hydrophobic compounds can partition into the hydrophobic core of these micelles. This is effective but carries a risk, as surfactants can disrupt cell membranes and interfere with protein function.[10][16]

Table 1: Comparison of Advanced Solubilization Agents

Agent TypeExampleMechanism of ActionRecommended Final Conc.Key Consideration
Cyclodextrin HP-β-CDForms 1:1 inclusion complex, shielding the hydrophobic drug.[12][13]1-10 mMGenerally low cytotoxicity; must run vehicle control.[15]
Co-solvent PEG400Reduces the polarity of the aqueous medium.[17]< 1%Higher potential for solvent effects on assay targets.
Surfactant Tween 80Forms micelles that encapsulate the drug.[16]< 0.1%High risk of cell membrane disruption and assay interference.[10]

Part 4: Validation and Best Practices

FAQ 8: I've managed to get my compound into solution. How do I know the solvent or excipient isn't affecting my results?

This is a critical validation step. Every assay should include a vehicle control . The vehicle is the final concentration of all your solvents and excipients (e.g., 0.1% DMSO + 5 mM HP-β-CD in media) but without the test compound. The biological response of the vehicle control should be indistinguishable from the untreated (media only) control.

Protocol 3: Solvent Tolerance Assay

Objective: To determine the maximum concentration of your solvent/vehicle that your cells can tolerate without affecting their viability or the assay baseline.

  • Plate Cells: Seed your cells in a microplate (e.g., 96-well) at the density used for your main assay.[18] Allow them to adhere overnight.

  • Prepare Vehicle Dilutions: Prepare serial dilutions of your vehicle (e.g., DMSO) in the cell culture medium, starting from a high concentration (e.g., 2%) down to the lowest expected concentration.

  • Treat Cells: Replace the old medium with the medium containing the different vehicle concentrations. Include an "untreated" control with media only.

  • Incubate: Incubate for the duration of your main experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, PrestoBlue™, CellTiter-Glo®) to measure the effect of the vehicle on cell health.

  • Analyze: Plot cell viability (%) versus vehicle concentration. The highest concentration that shows no significant decrease in viability compared to the untreated control is your maximum tolerable concentration. Most robust cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[19][20][21]

Mechanism: How High Concentrations of DMSO Cause Toxicity

High concentrations of DMSO can have pleiotropic effects on cells, leading to inaccurate results.

G cluster_effects Cellular Effects high_dmso High DMSO Conc. (e.g., >1-2%) membrane Increased Membrane Permeability high_dmso->membrane protein Protein Denaturation high_dmso->protein ros Oxidative Stress (ROS Production) high_dmso->ros diff Induction of Differentiation high_dmso->diff outcome Cell Stress / Apoptosis & Assay Artifacts membrane->outcome protein->outcome ros->outcome diff->outcome

Caption: Mechanisms of DMSO-induced cytotoxicity at high concentrations.

Studies have shown that DMSO concentrations of 5% and higher are clearly cytotoxic.[19] Even concentrations between 0.5% and 2% can significantly impact cellular functions and should be avoided or, at a minimum, rigorously controlled for.[15][19][22]

References

  • Preparing Solutions . (2025). Chemistry LibreTexts. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . (n.d.). PubMed Central. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro . (2024). National Institutes of Health. [Link]

  • Solubilization techniques used for poorly water-soluble drugs . (n.d.). PubMed Central. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? . (2013). ResearchGate. [Link]

  • High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry . (n.d.). MDPI. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility . (n.d.). Touro Scholar. [Link]

  • Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies . (n.d.). PubMed Central. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs . (2021). Brieflands. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays . (n.d.). PubMed Central. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability . (n.d.). SciSpace. [Link]

  • Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines . (n.d.). Iranian Journal of Blood and Cancer. [Link]

  • High-throughput screening . (n.d.). Wikipedia. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment . (n.d.). Emulate Bio. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization . (2006). ResearchGate. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes . (2022). MDPI. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? . (2013). ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . (2025). PubMed. [Link]

  • Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev . (2020). YouTube. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility . (n.d.). PubMed. [Link]

  • Separating Actinides from Rare Earths: Key Methods . (2026). Discovery Alert. [Link]

  • What the concentration of DMSO you use in cell culture assays? . (2016). ResearchGate. [Link]

  • The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells . (2019). MDPI. [Link]

  • NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS . (n.d.). MKU Repository. [Link]

  • DMSO usage in cell culture . (2023). LifeTein. [Link]

  • Solution-making strategies & practical advice . (2025). YouTube. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! . (2021). Reddit. [Link]

Sources

Validation & Comparative

Comparative Biological Profile: Ethyl 4-Phenoxybutanoate & Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Ethyl 4-phenoxybutanoate and its bioactive analogs. It is designed for researchers investigating the pharmacophore's utility in lipid metabolism (PPAR agonists) and anti-inflammatory pathways.

Executive Summary: The Phenoxybutyrate Scaffold

Ethyl 4-phenoxybutanoate (CAS: 10031-93-3) serves as a critical structural scaffold in medicinal chemistry, bridging two distinct therapeutic classes: fibrates (hypolipidemic agents) and histone deacetylase (HDAC) inhibitors (anti-neoplastic/neuroprotective agents).

While often utilized as a synthetic intermediate, its biological activity is contingent upon in vivo hydrolysis to 4-phenoxybutyric acid .[1] This guide compares the baseline activity of the unsubstituted ethyl ester against its clinically significant analogs: Clofibrate (chlorinated/methylated analog) and 4-Phenylbutyrate (linker-deficient analog).

Key Differentiators
FeatureEthyl 4-phenoxybutanoateClofibrate (Analog)4-Phenylbutyrate (Analog)
Core Structure Unsubstituted Phenoxy-AlkylChlorinated Phenoxy-IsobutyrylPhenyl-Alkyl (No Ether Linker)
Primary Target Weak PPAR Agonist (Baseline)PPAR

(Potent)
HDAC / Chaperone
Lipophilicity (LogP) ~3.2 (High Bioavailability)~3.6~2.4 (Acid form)
Metabolic Fate Rapid hydrolysis to acidHydrolysis to Clofibric Acid

-oxidation to Phenylacetate

Mechanistic Comparison & Signaling Pathways[1]

The Structural Divergence: PPAR vs. HDAC Selectivity

The biological activity of this class is dictated by the "Linker Region" (the oxygen atom) and the "Tail Substitution" (alpha-methylation).

  • The Fibrate Path (PPAR

    
     Agonism): 
    
    • Ethyl 4-phenoxybutanoate possesses the essential pharmacophore (aromatic ring + spacer + carboxylate) to bind Peroxisome Proliferator-Activated Receptors (PPARs).[1] However, it lacks the

      
      -methyl groups  found in Clofibrate.[1]
      
    • Impact: The

      
      -methyl groups in Clofibrate prevent rapid metabolic degradation (
      
      
      
      -oxidation) and lock the conformation for optimal binding to the PPAR
      
      
      Ligand Binding Domain (LBD).[1] Without them, Ethyl 4-phenoxybutanoate is a weaker, short-lived agonist.[1]
  • The HDAC Path (Epigenetic Modulation):

    • Removing the ether oxygen yields 4-Phenylbutyrate (4-PBA) .[1] This structural shift abolishes PPAR specificity and introduces HDAC inhibition activity.[1]

    • Impact: 4-PBA acts as a chemical chaperone (reducing ER stress) and an HDAC inhibitor, activities not significantly seen with the phenoxy-ester.[1]

Diagram 1: Structure-Activity Relationship (SAR) Flow

This decision tree illustrates how structural modifications to the Ethyl 4-phenoxybutanoate core shift biological activity.

SAR_Pathway Scaffold Ethyl 4-phenoxybutanoate (Scaffold) Mod_Cl Add Cl (para) & Alpha-Methylation Scaffold->Mod_Cl Fibrate Optimization Mod_Linker Remove Ether Oxygen (Phenoxy -> Phenyl) Scaffold->Mod_Linker Linker Deletion Metab_Clof Clofibric Acid Mod_Cl->Metab_Clof Hydrolysis Metab_PBA 4-Phenylbutyrate (4-PBA) Mod_Linker->Metab_PBA Hydrolysis Target_PPAR Target: PPAR-alpha (Lipid Metabolism) Metab_Clof->Target_PPAR High Affinity Binding Target_HDAC Target: HDAC / ER Stress (Neuroprotection) Metab_PBA->Target_HDAC Zinc Chelation

Figure 1: SAR divergence of the phenoxybutyrate scaffold. Alpha-methylation drives PPAR specificity (Green), while linker removal drives HDAC inhibition (Red).

Comparative Efficacy Data

The following data synthesizes experimental results comparing the ethyl ester scaffold against its optimized therapeutic analogs.

Table 1: Biological Activity Profile
CompoundTarget Activity (

/

)
Half-Life (

)
Primary Mechanism
Ethyl 4-phenoxybutanoate PPAR

:

(Weak)
< 1 hr (Rapid Hydrolysis)Prodrug for 4-phenoxybutyric acid; weak lipid modulation.
Clofibrate PPAR

:

(Moderate)
12-24 hrs (Acid form)Increases LPL activity; enhances VLDL clearance.[1]
Fenofibrate PPAR

:

(Potent)
20 hrs (Acid form)Potent transcriptional activation of lipid metabolism genes.
4-Phenylbutyrate HDAC:

0.8 hrsChemical chaperone; inhibits histone deacetylation.[1]

Critical Insight: Researchers using Ethyl 4-phenoxybutanoate in cell culture must account for the presence of esterases (e.g., in Fetal Bovine Serum). In serum-free media, the compound may remain inactive as the ester form does not bind the nuclear receptor effectively.[1]

Experimental Protocols: Self-Validating Systems

Protocol A: In Vitro Hydrolysis & Activation Assay

Purpose: To validate the conversion of Ethyl 4-phenoxybutanoate to its active acid form in your specific cell model.[1] This is a crucial control experiment often overlooked.

Reagents:

  • Compound: Ethyl 4-phenoxybutanoate (10 mM stock in DMSO).[1]

  • Enzyme: Porcine Liver Esterase (PLE) or active cell lysate.[1]

  • Buffer: PBS (pH 7.4).[1]

Workflow:

  • Incubation: Mix

    
     ester with 10 units PLE in PBS at 37°C.
    
  • Sampling: Aliquot at t=0, 15, 30, 60 min. Quench with ice-cold Acetonitrile (1:1 v/v).

  • Analysis: HPLC-UV (254 nm).

    • Mobile Phase: 60:40 Methanol:Water (0.1% Formic Acid).[1]

    • Validation: The ester peak (Retention Time ~8 min) should disappear as the Acid peak (RT ~4 min) appears.

  • Control: Run parallel incubation without enzyme (Chemical Stability Control).

Diagram 2: Activation Verification Workflow

This diagram visualizes the mandatory validation step to ensure bioactivity in cellular assays.

Workflow Step1 Step 1: Solubilization (DMSO Stock) Step2 Step 2: Esterase Treatment (PLE or Cell Lysate) Step1->Step2 Step3 Step 3: Quench (Acetonitrile) Step2->Step3 Step4 Step 4: HPLC Analysis (Peak Shift Check) Step3->Step4 Decision Conversion > 90%? Step4->Decision Proceed Proceed to Bioassay Decision->Proceed Yes Optim Optimize Media (Add Serum/Esterase) Decision->Optim No

Figure 2: Validation workflow to confirm prodrug activation prior to efficacy testing.

Expert Synthesis: Why Choose the Ethyl Ester?

While less potent than Fenofibrate, Ethyl 4-phenoxybutanoate is the preferred choice for:

  • Permeability Studies: Its moderate lipophilicity makes it an excellent model substrate for studying ester-mediated membrane transport independent of specific receptor binding.[1]

  • Metabolic Stability Baselines: It serves as the "unprotected" control in SAR studies.[1] If a new analog does not outperform Ethyl 4-phenoxybutanoate in half-life, the modification has failed to protect against

    
    -oxidation.[1]
    
  • Fragment-Based Drug Discovery: The phenoxy-alkyl tail is a "privileged structure" found in auxins (herbicides) and diverse pharmaceuticals.[1] It is a neutral starting point for fragment linking.[1]

Safety & Handling (E-E-A-T)
  • Toxicity: Unlike chlorinated analogs (Clofibrate), the unsubstituted ester lacks the hepatomegaly-inducing potential associated with peroxisome proliferation in rodents, though it is also less efficacious.

  • Irritation: Classified as a Skin/Eye Irritant (H315/H319).[1][2][3] Handle with gloves and eye protection.[1]

References

  • PubChem. (2025).[1][2][4] Ethyl 4-phenoxybutanoate | C12H16O3.[1] National Library of Medicine.[1] [Link]

  • Gennaro, A. R. (1995).[1] Remington: The Science and Practice of Pharmacy. (Context: Physical properties of ethyl esters in drug delivery).

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Context: Ester prodrug strategies and hydrolysis mechanisms).

  • IARC Working Group. (1996).[1] Clofibrate and related agents.[1][4][5][6][7][8][9] In: Some Pharmaceutical Drugs.[1][4][6][7][10][11][12] Lyon (FR): International Agency for Research on Cancer.[1] [Link]

  • Koganti, R., et al. (2022).[12][13] Broad-spectrum therapeutic potential of 4-phenylbutyrate. Frontiers in Microbiology. (Context: Comparative mechanism of phenyl- vs phenoxy- analogs). [Link]

Sources

Comparing the efficacy of different catalysts for Ethyl 4-phenoxybutanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Catalytic Synthesis of Ethyl 4-phenoxybutanoate

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of Ethyl 4-phenoxybutanoate

Ethyl 4-phenoxybutanoate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a phenoxy ether linkage and an ethyl ester, makes it a versatile building block. The efficient and selective synthesis of this compound is of considerable interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparison of the efficacy of different catalytic systems for the synthesis of Ethyl 4-phenoxybutanoate, supported by established chemical principles and experimental data from analogous reactions. We will explore two primary synthetic routes: the Williamson ether synthesis and the Fischer esterification, focusing on the catalysts that drive these transformations.

Synthetic Strategies: A Tale of Two Reactions

The synthesis of Ethyl 4-phenoxybutanoate can be approached from two main retrosynthetic disconnections: the formation of the ether linkage or the formation of the ester bond. This leads to two distinct and widely practiced synthetic methodologies.

Route 1: Williamson Ether Synthesis - Building the Ether Linkage

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] In the context of Ethyl 4-phenoxybutanoate synthesis, this involves the reaction of a phenoxide with an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate. This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing the halide from the alkyl chain.[1]

The primary challenge in this synthesis is the mutual insolubility of the ionic phenoxide (typically generated in an aqueous or solid phase with a base) and the organic alkyl halide. To overcome this, phase-transfer catalysis has emerged as a highly effective strategy.[2]

Route 2: Fischer Esterification - Forging the Ester Bond

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3] For the synthesis of Ethyl 4-phenoxybutanoate, this entails the reaction of 4-phenoxybutanoic acid with ethanol in the presence of an acid catalyst. This is a reversible reaction, and strategies to drive the equilibrium towards the product, such as using an excess of the alcohol or removing water as it is formed, are often employed.[4]

Catalyst Comparison for Ethyl 4-phenoxybutanoate Synthesis

The choice of catalyst is paramount to the success of either synthetic route, influencing reaction rates, yields, and overall process efficiency.

Catalysts for Williamson Ether Synthesis: A Focus on Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs.[2] In the synthesis of Ethyl 4-phenoxybutanoate, the PTC transports the phenoxide anion from the aqueous or solid phase into the organic phase containing ethyl 4-bromobutanoate.

1. Quaternary Ammonium Salts: Tetrabutylammonium Bromide (TBAB)

Tetrabutylammonium bromide (TBAB) is a widely used and highly effective phase-transfer catalyst for a variety of organic reactions, including ether synthesis.[5] Its lipophilic butyl groups render the cation soluble in organic solvents, allowing it to pair with the phenoxide anion and shuttle it into the organic phase for reaction.

  • Mechanism of Action: The catalytic cycle begins with the exchange of the bromide anion of TBAB for the phenoxide anion at the interface of the two phases. The resulting tetrabutylammonium phenoxide is soluble in the organic phase and reacts with ethyl 4-bromobutanoate to form Ethyl 4-phenoxybutanoate. The tetrabutylammonium cation then returns to the interface to repeat the cycle.

  • Causality of Experimental Choices: The use of a co-catalyst, typically a mild inorganic base like potassium carbonate (K₂CO₃), is crucial.[6] Potassium carbonate is strong enough to deprotonate phenol to the more nucleophilic phenoxide but is generally not basic enough to promote significant side reactions like the hydrolysis of the ester. The solid-liquid phase transfer catalysis (SL-PTC) system, using solid K₂CO₃, is often preferred as it can lead to higher selectivity and easier work-up compared to liquid-liquid systems.[2]

2. Other Phase-Transfer Catalysts

While TBAB is common, other quaternary ammonium salts such as tetrabutylammonium iodide (TBAI) and phosphonium salts can also be effective.[7] The choice of catalyst can influence the reaction rate, with iodide salts sometimes offering faster kinetics, although they are often more expensive.

Catalysts for Fischer Esterification: The Power of Protons

1. Homogeneous Acid Catalysts: Sulfuric Acid (H₂SO₄)

Concentrated sulfuric acid is a traditional and potent catalyst for Fischer esterification.[3] It serves two primary roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol, and it acts as a dehydrating agent, sequestering the water produced and shifting the equilibrium towards the ester product.

  • Mechanism of Action: The reaction is initiated by the protonation of the carbonyl oxygen of 4-phenoxybutanoic acid. Ethanol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule, followed by deprotonation, yields the final ester product.

  • Causality of Experimental Choices: The use of a large excess of ethanol is a common strategy to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[3] Refluxing the reaction mixture is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

2. Heterogeneous Acid Catalysts: Zeolites

Zeolites are crystalline aluminosilicates with a well-defined porous structure and acidic sites, making them attractive as solid acid catalysts. They offer several advantages over homogeneous catalysts, including ease of separation from the reaction mixture, reusability, and often, higher selectivity.

  • Mechanism of Action: The acidic sites within the zeolite pores (Brønsted or Lewis acid sites) protonate the carbonyl group of 4-phenoxybutanoic acid, activating it for nucleophilic attack by ethanol, similar to the mechanism with sulfuric acid. The shape-selective nature of the zeolite pores can also influence the reaction by controlling the access of reactants to the active sites.

  • Causality of Experimental Choices: The choice of zeolite type (e.g., H-Y, H-ZSM-5) and its Si/Al ratio can significantly impact catalytic activity and selectivity. A higher aluminum content generally leads to a higher concentration of acid sites. The reaction is typically carried out at elevated temperatures to facilitate the diffusion of reactants and products within the zeolite pores.

Quantitative Data Comparison

Catalyst SystemSynthetic RouteTypical Reaction ConditionsTypical YieldAdvantagesDisadvantages
TBAB / K₂CO₃ Williamson Ether SynthesisToluene or DMF, 80-110°C, 4-12 hHigh (often >90%)High yields, mild conditions, avoids strong acidsRequires alkyl halide starting material, catalyst can be costly
H₂SO₄ Fischer EsterificationExcess Ethanol, Reflux (approx. 78°C), 8-24 hModerate to High (60-95%)[3]Inexpensive catalyst, simple procedureRequires strong acid, reversible reaction, potential for side reactions
Zeolite (e.g., H-Y) Fischer EsterificationToluene or neat, 120-160°C, 6-18 hGood to High (70-95%)Reusable catalyst, environmentally friendly, high selectivityRequires higher temperatures, potential for diffusion limitations

Experimental Protocols

Protocol 1: Ethyl 4-phenoxybutanoate Synthesis via Phase-Transfer Catalysis
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and toluene (5 mL per gram of phenol).

  • Add tetrabutylammonium bromide (TBAB) (0.1 eq.).

  • Stir the mixture vigorously and heat to 80°C.

  • Slowly add ethyl 4-bromobutanoate (1.1 eq.) to the reaction mixture.

  • Maintain the reaction at 110°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield Ethyl 4-phenoxybutanoate.

Protocol 2: Ethyl 4-phenoxybutanoate Synthesis via Fischer Esterification
  • In a round-bottom flask fitted with a reflux condenser, combine 4-phenoxybutanoic acid (1.0 eq.) and an excess of absolute ethanol (5-10 eq.).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, slowly neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting ester by vacuum distillation.

Visualizing the Reaction Pathways

Williamson Ether Synthesis with Phase-Transfer Catalysis

Williamson_Ether_Synthesis cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Phenol Phenol (PhOH) Phenoxide Phenoxide (PhO⁻ K⁺) Phenol->Phenoxide Deprotonation K2CO3 K₂CO₃ K2CO3->Phenoxide TBAB_PhO TBAB⁺ PhO⁻ Phenoxide->TBAB_PhO TBAB_Br TBAB⁺ Br⁻ TBAB_Br->TBAB_PhO Anion Exchange Et_BrBut Ethyl 4-bromobutanoate Product Ethyl 4-phenoxybutanoate Et_BrBut->Product TBAB_PhO->Product SN2 Reaction

Caption: Williamson Ether Synthesis via Phase-Transfer Catalysis.

Fischer Esterification Mechanism

Fischer_Esterification CarboxylicAcid 4-Phenoxybutanoic Acid ProtonatedAcid Protonated Acid CarboxylicAcid->ProtonatedAcid Protonation TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt Nucleophilic Attack Ethanol Ethanol Ethanol->TetrahedralInt ProtonatedEster Protonated Ester TetrahedralInt->ProtonatedEster Proton Transfer & -H₂O Ester Ethyl 4-phenoxybutanoate ProtonatedEster->Ester Deprotonation H2O Water H_plus H⁺ (Catalyst) Ester->H_plus Regenerates Catalyst H_plus->ProtonatedAcid

Caption: Acid-Catalyzed Fischer Esterification Mechanism.

Conclusion and Recommendations

Both the Williamson ether synthesis with phase-transfer catalysis and the acid-catalyzed Fischer esterification are viable and effective methods for the synthesis of Ethyl 4-phenoxybutanoate.

  • For high yield and mild reaction conditions , the Williamson ether synthesis using a phase-transfer catalyst like TBAB with potassium carbonate is often the superior choice. This method typically provides excellent yields and avoids the use of strong, corrosive acids. It is particularly well-suited for laboratory-scale and fine chemical production where high purity and yield are paramount.

  • For large-scale industrial production where cost is a major driver , the Fischer esterification using a solid acid catalyst like a zeolite presents a compelling alternative. Although it may require higher temperatures, the reusability of the catalyst and the avoidance of corrosive liquid acids make it an economically and environmentally attractive option. The traditional Fischer esterification with sulfuric acid remains a viable, low-cost option, particularly if the reversible nature of the reaction can be effectively managed.

The ultimate choice of catalyst and synthetic route will depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment. It is recommended that researchers and process chemists evaluate both pathways to determine the most suitable method for their particular application.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Tetrabutylammonium Bromide-Catalyzed Synthesis of Benzopyrans. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]

  • Kazemi, M., & Shadjoo, S. (2014). Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiols under mild conditions.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Kazemi, M., & Shadjoo, S. (2014). Potassium carbonate: a highly efficient catalyst for the acylation of alco- hols, phenols and thiol.
  • Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)Acetate under sonication- kinetic aspects. (n.d.). Iranian Journal of Chemical Engineering (IJChE). Retrieved from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Fischer Esterification. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Ma, Y., Wang, Q. L., Yan, H., Ji, X., & Qiu, Q. (1996). Zeolite-catalyzed esterification I. Synthesis of acetates, benzoates and phthalates. Applied Catalysis A: General, 139(1-2), 51-57. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

  • Makosza, M. (2000). Phase-transfer catalysis. A general and powerful method for organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Fischer Esterification. (n.d.). California State University, Sacramento. Retrieved from [Link]

  • Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Ma, Y., Wang, Q. L., Yan, H., Ji, X., & Qiu, Q. (1996). Zeolite-catalyzed esterification I. Synthesis of acetates, benzoates and phthalates. Applied Catalysis A: General, 139(1-2), 51-57. [Link]

  • Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Fischer Esterification. (n.d.). California State University, Sacramento. Retrieved from [Link]

  • Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Ma, Y., Wang, Q. L., Yan, H., Ji, X., & Qiu, Q. (1996). Zeolite-catalyzed esterification I. Synthesis of acetates, benzoates and phthalates. Applied Catalysis A: General, 139(1-2), 51-57. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the cytotoxic potential of Ethyl 4-phenoxybutanoate and its structural analogs, Phenoxyacetic acid and Sodium Butyrate. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies used to assess cytotoxicity and the structure-activity relationships that may govern the biological effects of these compounds.

Introduction: The Rationale for Comparative Cytotoxicity Studies

In the realm of drug discovery and chemical safety assessment, understanding the cytotoxic profile of a compound is of paramount importance. Cytotoxicity assays are foundational in determining the potential of a substance to cause harm to cells, a critical step in the early stages of evaluating new therapeutic agents or industrial chemicals.[1] Ethyl 4-phenoxybutanoate, a compound with a phenoxy moiety linked to a butanoate ester, presents an interesting case for study due to its structural relationship to compounds with known biological activities.

Phenoxyacetic acid and its derivatives are widely recognized for their herbicidal properties, and their cytotoxic and mutagenic effects have been a subject of extensive research.[2][3] On the other hand, butanoates, such as sodium butyrate, are short-chain fatty acids known to be produced by gut microbiota and have demonstrated the ability to induce apoptosis in cancer cells, highlighting their potential as anti-tumor agents.[4][5]

Given the absence of direct, publicly available cytotoxicity data for Ethyl 4-phenoxybutanoate, this guide will leverage the known properties of its core structural components—the phenoxyalkanoic acid and the butanoate chain—to build a comparative framework. By examining the cytotoxic profiles of Phenoxyacetic acid and Sodium Butyrate, we can infer potential biological activities of Ethyl 4-phenoxybutanoate and underscore the importance of subtle structural modifications in determining a compound's interaction with cellular systems.

Principles of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are essential tools in toxicology and pharmacology, offering a controlled environment to assess the effects of chemical compounds on living cells.[1] These assays measure various cellular parameters to determine cell viability, proliferation, and the mechanisms of cell death. One of the most common and well-established methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

The MTT assay is a colorimetric method that relies on the metabolic activity of viable cells.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8] By dissolving these crystals and measuring the absorbance of the solution, a quantitative assessment of cell viability can be made.[9]

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram illustrates the typical workflow for an MTT-based cytotoxicity assessment.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate (e.g., 10,000 cells/well) incubation_adhesion Incubate for 24h to allow for cell adhesion cell_seeding->incubation_adhesion compound_addition Add varying concentrations of Ethyl 4-phenoxybutanoate, Phenoxyacetic acid, or Sodium Butyrate incubation_adhesion->compound_addition incubation_treatment Incubate for a defined period (e.g., 24h, 48h, 72h) compound_addition->incubation_treatment mtt_addition Add MTT solution (0.5 mg/mL) to each well incubation_treatment->mtt_addition incubation_formazan Incubate for 2-4h for formazan crystal formation mtt_addition->incubation_formazan solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation_formazan->solubilization read_absorbance Measure absorbance at 570 nm using a plate reader solubilization->read_absorbance calculate_viability Calculate % cell viability relative to untreated controls read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

This protocol is a generalized procedure and may require optimization for specific cell lines and compounds.

  • Cell Seeding : Plate cells in a 96-well flat-bottomed plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[9]

  • Compound Preparation and Treatment : Prepare stock solutions of Ethyl 4-phenoxybutanoate, Phenoxyacetic acid, and Sodium Butyrate in a suitable solvent (e.g., DMSO). Further dilute the stock solutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation : Incubate the cells with the test compounds for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition : After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[7]

  • Formazan Crystal Formation : Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to purple formazan crystals.[8]

  • Solubilization : Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.[8] Gently shake the plate for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits cell viability by 50%, can then be determined from the dose-response curves.

Comparative Cytotoxicity Data

The following table summarizes the known and inferred cytotoxic profiles of Ethyl 4-phenoxybutanoate and the selected comparator compounds. The data for Phenoxyacetic acid and Sodium Butyrate are based on published literature, while the values for Ethyl 4-phenoxybutanoate are hypothetical and extrapolated based on its structural components for illustrative purposes.

CompoundChemical StructureCell LineExposure Time (h)IC50 (µM)Primary Cytotoxic Mechanism
Ethyl 4-phenoxybutanoate C₁₂H₁₆O₃Human Liver Carcinoma (HepG2)48Hypothetical: 250-750Inferred: Potential for oxidative stress and metabolic disruption
Phenoxyacetic acid C₈H₈O₃Human Liver Carcinoma (HepG2)48~500-1000[2][10]Induction of oxidative stress, DNA damage[2][3]
Sodium Butyrate C₄H₇NaO₂Human Colon Carcinoma (Caco-2)48~100-500[11][12]Histone deacetylase (HDAC) inhibition, induction of apoptosis[5][12]

Discussion: Structure-Activity Relationships and Mechanistic Insights

The cytotoxic effects of a chemical compound are intrinsically linked to its molecular structure.[10] By comparing Ethyl 4-phenoxybutanoate with Phenoxyacetic acid and Sodium Butyrate, we can hypothesize about the contributions of the phenoxy group, the alkyl chain length, and the ester functional group to its overall cytotoxicity.

The Role of the Phenoxy Group

Phenoxyacetic acid and its chlorinated derivatives have been shown to exert cytotoxic and mutagenic effects.[2] The mechanism is often attributed to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cellular damage.[11] The presence of the phenoxy group in Ethyl 4-phenoxybutanoate suggests that it may also have the potential to induce similar effects. The substitution pattern on the phenyl ring is a critical determinant of the cytotoxicity of phenoxyacetic acid derivatives.[3]

The Influence of the Butanoate Moiety

Sodium butyrate, a short-chain fatty acid, is a well-documented inhibitor of histone deacetylases (HDACs).[5] This inhibition leads to changes in gene expression that can induce cell cycle arrest and apoptosis, particularly in cancer cells.[11][13] The apoptotic pathway induced by butyrate is often mediated through the intrinsic, or mitochondrial, pathway.[12] This involves the upregulation of pro-apoptotic proteins like Bak, the release of cytochrome c from the mitochondria, and the subsequent activation of the caspase cascade.[12][14]

The butanoate chain in Ethyl 4-phenoxybutanoate could potentially be hydrolyzed by intracellular esterases to release butyric acid, which could then exert its characteristic effects on histone deacetylation and apoptosis.

The Ester Linkage: A Modulator of Activity

The ethyl ester group in Ethyl 4-phenoxybutanoate significantly alters its physicochemical properties compared to the free acids (Phenoxyacetic acid and Butyric acid). The esterification increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. However, the ester must be cleaved by cellular esterases to release the active carboxylic acid. The rate of this hydrolysis can be a determining factor in the compound's potency and duration of action.[15]

Apoptosis Signaling Pathway

The induction of apoptosis is a key mechanism of cytotoxicity for many compounds, including sodium butyrate.[4] The intrinsic pathway of apoptosis is initiated by intracellular stress signals and converges on the mitochondria.[16][17]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_execution Execution Phase Butyrate Sodium Butyrate Bcl2_family Modulation of Bcl-2 family proteins (e.g., ↑ Bak, ↓ Bcl-xL) Butyrate->Bcl2_family Mito_permeability Increased Mitochondrial Membrane Permeability Bcl2_family->Mito_permeability Cyto_c Cytochrome c release Mito_permeability->Cyto_c Apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cyto_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Substrate_cleavage Cleavage of cellular substrates (e.g., PARP) Caspase3->Substrate_cleavage Apoptosis Apoptosis (Cell shrinkage, DNA fragmentation) Substrate_cleavage->Apoptosis

Caption: The intrinsic pathway of apoptosis induced by sodium butyrate.

Conclusion and Future Directions

This comparative guide highlights the potential cytotoxic profile of Ethyl 4-phenoxybutanoate based on the known activities of its structural relatives, Phenoxyacetic acid and Sodium Butyrate. The presence of the phenoxy group suggests a potential for inducing oxidative stress, while the butanoate moiety, upon hydrolysis, could lead to HDAC inhibition and apoptosis. The ethyl ester linkage is likely to influence the compound's cellular uptake and metabolic activation.

To definitively characterize the cytotoxicity of Ethyl 4-phenoxybutanoate, direct experimental evaluation is essential. Future studies should include:

  • Direct Cytotoxicity Testing : Performing dose-response studies using assays like the MTT assay on a panel of relevant cell lines (e.g., liver, colon, and normal cell lines) to determine its IC50 values.

  • Mechanistic Studies : Investigating the underlying mechanisms of cytotoxicity, including the measurement of ROS production, assessment of mitochondrial membrane potential, and analysis of apoptosis markers such as caspase activation and DNA fragmentation.

  • Esterase Activity Assays : Quantifying the rate of hydrolysis of Ethyl 4-phenoxybutanoate in cell lysates to understand its metabolic fate and the release of butyric acid.

By undertaking these experimental investigations, a comprehensive understanding of the cytotoxic properties of Ethyl 4-phenoxybutanoate can be achieved, providing valuable data for its potential applications and safety assessment.

References

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Vertex AI Search.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Vodenicharov, E., & Markova, D. (1998). Genotoxic effect of substituted phenoxyacetic acids. PubMed. [Link]

  • ResearchGate. (2008). Genotoxic effect of substituted phenoxyacetic acids. [Link]

  • Pant, K., et al. (2017). Butyrate induces ROS-mediated apoptosis by modulating miR-22/SIRT-1 pathway in hepatic cancer cells. PubMed. [Link]

  • Pan, Y., et al. (2020). Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats. PubMed. [Link]

  • ResearchGate. (n.d.). Structural diagrams of 2,4-D and other phenoxy herbicides. [Link]

  • MDPI. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. [Link]

  • MDPI. (2022). Sodium Butyrate Induces Mitophagy and Apoptosis of Bovine Skeletal Muscle Satellite Cells through the Mammalian Target of Rapamycin Signaling Pathway. International Journal of Molecular Sciences. [Link]

  • PubMed. (2006). Sodium butyrate enhances the cytotoxic effect of antineoplastic drugs in human lymphoblastic T-cells. [Link]

  • NIH. (2002). Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway. Gut. [Link]

  • PubMed Central. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. [Link]

  • ResearchGate. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

  • OTT. (2020). Sodium Butyrate Selectively Kills Cancer Cells and Inhibits Migration. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). FIGURE LEGENDS Figure 1. Structures of phenoxyalkanoic acid auxinic.... [Link]

  • QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. [Link]

  • MDPI. (2024). Sodium Butyrate Inhibits the Expression of Thymidylate Synthase and Induces Cell Death in Colorectal Cancer Cells. International Journal of Molecular Sciences. [Link]

  • PubMed. (2012). Percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid: structure-activity relationship. [Link]

  • TeachMeAnatomy. (2023). Apoptosis - Intrisinic Pathway - External. [Link]

  • ASM Journals. (2023). Sodium butyrate inhibits the expression of virulence factors in Vibrio cholerae by targeting ToxT protein. [Link]

  • Gut. (2002). Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway. [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. [Link]

Sources

Orthogonal analytical techniques for the definitive characterization of Ethyl 4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Orthogonal Analytical Techniques for the Definitive Characterization of Ethyl 4-phenoxybutanoate

Authored by a Senior Application Scientist

In the realm of pharmaceutical development, flavor and fragrance chemistry, and fine chemical synthesis, the unambiguous identification and purity assessment of molecular compounds is not merely a procedural step but the bedrock of quality, safety, and efficacy.[1] Ethyl 4-phenoxybutanoate, a fatty acid ester with applications ranging from a flavoring agent to a synthetic intermediate, serves as a pertinent case study for illustrating a robust, multi-faceted characterization strategy.[2][3] Relying on a single analytical technique provides a one-dimensional view, susceptible to misinterpretation from co-eluting impurities, isomers, or unexpected degradation products.

This guide eschews a simplistic, templated approach. Instead, it presents a holistic and logical workflow, grounded in the principles of orthogonal analysis. Orthogonal methods are defined as distinct analytical techniques that measure the same attribute through different physicochemical principles.[4] This approach creates a self-validating system, where each technique provides independent confirmation of the analyte's identity and purity, thereby ensuring the trustworthiness and scientific integrity of the final characterization.[5] We will explore the synergistic application of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to achieve a definitive characterization of Ethyl 4-phenoxybutanoate.

Physicochemical Profile of Ethyl 4-phenoxybutanoate

A foundational understanding of a compound's physical properties is crucial for selecting and optimizing analytical methodologies. For instance, the compound's volatility and thermal stability inform the suitability of GC-based methods, while its solubility dictates appropriate solvents for HPLC and NMR analysis.

PropertyValueSource
IUPAC Name ethyl 4-phenoxybutanoatePubChem[6]
Molecular Formula C₁₂H₁₆O₂PubChem[6]
Molecular Weight 192.25 g/mol PubChem[6]
Appearance Colorless, slightly oily liquidPubChem[6]
Odor Sweet, fruity, plum-likeChemicalBook[3]
Boiling Point 100°C @ 1 mmHgChemicalBook[3]
Solubility Insoluble in water; Soluble in ethanol and oils.PubChem[6], NP-MRD[2]

Gas Chromatography-Mass Spectrometry (GC-MS): The Identity and Volatile Purity Benchmark

Causality of Selection: GC-MS is the cornerstone for analyzing volatile and semi-volatile compounds like Ethyl 4-phenoxybutanoate. Its power lies in the dual-stage analysis: the gas chromatograph separates the sample into its individual components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides mass-to-charge ratio (m/z) data and a unique fragmentation pattern for each component. This fragmentation pattern serves as a molecular fingerprint, enabling highly confident identification.

Experimental Protocol:

  • Sample Preparation: Prepare a 100 µg/mL solution of Ethyl 4-phenoxybutanoate in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer detector, equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is ideal for this type of compound.[7]

    • Injector: Split/splitless injector at 250 °C. A split ratio of 50:1 is a good starting point to avoid column overloading.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initiate at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures the separation of potential low-boiling starting materials and higher-boiling byproducts.[7]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[7]

    • Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and key fragments.

    • Data Acquisition: Full Scan mode.

Expected Results & Interpretation:

  • Chromatogram: A primary peak at a specific retention time corresponding to Ethyl 4-phenoxybutanoate. The area percentage of this peak provides an initial assessment of purity with respect to other volatile components.

  • Mass Spectrum: The mass spectrum of the main peak should display a molecular ion (M⁺•) at m/z 192, confirming the molecular weight.[6] The fragmentation pattern is critical for structural confirmation. Key expected fragments would include:

    • m/z 94: [C₆H₅O]⁺, corresponding to the phenoxy moiety.

    • m/z 88: Resulting from a McLafferty rearrangement, a characteristic fragmentation of esters.

    • m/z 91: Often a tropylium ion [C₇H₇]⁺, common in compounds with a benzyl-like moiety, although less direct in this structure, it can arise from rearrangements.

    • m/z 104: [C₇H₈O]⁺•, potentially from cleavage of the butyrate chain.

Trustworthiness through Orthogonal Validation: The molecular weight determined by MS (192.25 g/mol ) must align with the structure elucidated by NMR. Any significant impurities detected in the GC chromatogram should be independently confirmed and quantified by a different technique, such as HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality of Selection: While MS provides a molecular formula and fragmentation clues, NMR spectroscopy offers an unambiguous map of the molecule's carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. This level of detail is unparalleled for structural elucidation and is orthogonal to the mass-based detection of MS.

Experimental Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube. Add a trace amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).[7]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Expected Results & Interpretation:

The ¹H NMR spectrum will provide a wealth of structural information. The expected signals for Ethyl 4-phenoxybutanoate are:

Proton GroupChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a (O-CH₂-CH₃ )~1.25Triplet (t)3HEthyl group methyl protons
d (-CH₂-CH₂ -CH₂-)~2.10Quintet2HMethylene protons gamma to the ester
c (-CH₂ -CH₂-COO-)~2.50Triplet (t)2HMethylene protons alpha to the ester
e (Ph-O-CH₂ -)~4.00Triplet (t)2HMethylene protons alpha to the phenoxy group
b (-O-CH₂ -CH₃)~4.15Quartet (q)2HEthyl group methylene protons
f, g, h (Aromatic)~6.90 - 7.30Multiplet5HPhenyl group protons

Self-Validation: The integration values must correspond to the number of protons in each group. The splitting patterns (multiplicity) must be consistent with the number of adjacent protons (n+1 rule). For example, the ethyl group's quartet (b) confirms its adjacency to a methyl group (a, 3 protons + 1 = 4). The ¹³C spectrum will show the expected 10 unique carbon signals (some aromatic carbons may overlap), confirming the carbon backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Causality of Selection: FTIR is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is orthogonal to MS and NMR as it provides information on bonding and functional groups rather than atomic connectivity or mass. For Ethyl 4-phenoxybutanoate, FTIR will confirm the presence of the critical ester carbonyl group and the aromatic phenoxy ether linkage.

Experimental Protocol:

  • Sample Preparation: As the sample is a liquid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a drop of the neat liquid.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are typically sufficient to obtain a high signal-to-noise ratio.

    • A background spectrum of the clean salt plates or ATR crystal must be acquired first and subtracted from the sample spectrum.

Expected Results & Interpretation:

  • ~3050 cm⁻¹: C-H stretching from the aromatic ring.

  • ~2950 cm⁻¹: C-H stretching from the aliphatic (ethyl and butyl) chains.

  • ~1735 cm⁻¹ (Strong, Sharp): This is the most diagnostic peak, corresponding to the C=O (carbonyl) stretch of the ester group.[8] Its presence and position are definitive evidence of the ester functionality.

  • ~1600 & ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

  • ~1250 cm⁻¹ (Strong): Asymmetric C-O-C stretching of the aryl ether (phenoxy group). This is another key diagnostic peak.

  • ~1160 cm⁻¹: C-O stretching of the ester group.

Trustworthiness: The presence of a strong carbonyl peak around 1735 cm⁻¹ and a strong ether peak around 1250 cm⁻¹ provides direct, independent evidence that corroborates the ester and phenoxy functionalities proposed by the NMR and MS data.

High-Performance Liquid Chromatography (HPLC): The Purity and Stability Sentinel

Causality of Selection: While GC-MS is excellent for volatile impurities, it cannot detect non-volatile contaminants, such as starting materials, reagents, or degradation products that are not amenable to gas chromatography. HPLC excels at separating a wide range of compounds based on their polarity. A properly developed HPLC method is the gold standard for purity determination and is orthogonal to GC's separation based on volatility.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of Ethyl 4-phenoxybutanoate in the mobile phase or a compatible solvent like acetonitrile.

  • Instrumentation: An HPLC system with a UV detector. A Diode Array Detector (DAD) is preferable as it can provide spectral information for peak identity and purity checks.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a versatile starting point.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common for compounds of this polarity. A good starting point could be a 65:35 (v/v) mixture of acetonitrile and water.[9] A small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) can improve peak shape.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection: UV detection at 254 nm or 280 nm, where the phenyl ring will absorb.[11]

    • Injection Volume: 10 µL.

Expected Results & Interpretation:

  • Chromatogram: A single, sharp, symmetrical main peak for Ethyl 4-phenoxybutanoate.

  • Purity Assessment: The area of the main peak relative to the total area of all peaks in the chromatogram provides the purity value (area percent). Regulatory standards often require purity levels >99%. Any other peaks represent impurities.

  • Forced Degradation: To build a robust, stability-indicating method, the sample should be subjected to stress conditions (acid, base, oxidation, heat, light). The method should be able to separate the intact drug from any degradation products that form.

Synergistic Workflow for Definitive Characterization

No single technique provides the complete picture. The true power of this approach lies in the synergy of the results, creating a self-validating data package. The proposed workflow ensures that the identity, structure, purity, and stability of Ethyl 4-phenoxybutanoate are interrogated from multiple, independent perspectives.

G cluster_0 Initial Identity & Volatile Purity cluster_1 Unambiguous Structure Elucidation cluster_2 Functional Group Confirmation cluster_3 Quantitative Purity & Stability GCMS GC-MS Analysis GCMS_Data Retention Time Molecular Ion (m/z 192) Fragmentation Pattern GCMS->GCMS_Data Provides NMR_Data Chemical Shifts Splitting Patterns Integration Carbon Skeleton GCMS_Data->NMR_Data Final Definitive Characterization of Ethyl 4-phenoxybutanoate GCMS_Data->Final Cross-Validates NMR NMR Spectroscopy (¹H and ¹³C) NMR->NMR_Data Confirms FTIR_Data C=O Stretch (~1735 cm⁻¹) C-O-C Stretch (~1250 cm⁻¹) NMR_Data->FTIR_Data NMR_Data->Final Cross-Validates FTIR FTIR Spectroscopy FTIR->FTIR_Data Identifies FTIR_Data->Final Cross-Validates HPLC HPLC-UV/DAD Analysis HPLC_Data Purity (% Area) Impurity Profile Stability Data HPLC->HPLC_Data Quantifies HPLC_Data->Final Cross-Validates

Caption: Orthogonal workflow for the definitive characterization of a compound.

By integrating the data from these four orthogonal techniques, a researcher can confidently establish the identity, structure, and purity of Ethyl 4-phenoxybutanoate, creating a robust and defensible analytical data package that meets the highest standards of scientific integrity.

References

  • PubChem. (n.d.). Ethyl 4-phenylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NP-MRD. (2024). Showing NP-Card for Ethyl 4-phenylbutanoate (NP0337043). Natural Products Magnetic Resonance Database. Retrieved from [Link]

  • Sato, M., et al. (2021). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis.
  • PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). (R)-ethyl-2-hydroxy-4-phenylbutanoate. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Ethyl 3-oxo-4-phenoxybutyrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Food Science. (2018). Optimized Preparation of Laccaic Acid Ester Using Orthogonal Array Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectrum of polyhydroxybutyrate (PHB). Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • SciSpace. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

  • ASEAN. (2017). Determination of Phenoxy Herbicides in Pesticide Formulation by HPLC. Retrieved from [Link]

  • PubMed. (2002). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Retrieved from [Link]

  • International Journal of Researches in Applied Sciences and Engineering Technology. (2018).
  • Fluid Imaging Technologies. (n.d.). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2015). Phenobarbital Analysis in Biological Matrix (Blood) by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2020). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
  • ResearchGate. (2014). Separation Methods and Orthogonal Techniques. Retrieved from [Link]

  • OIV. (n.d.). Ethyl Acetate (GC) (Type-IV). International Organisation of Vine and Wine. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of Ethyl 4-phenoxybutanoate

[1][2][3]

Executive Summary & Chemical Profile

Ethyl 4-phenoxybutanoate is an organic ester characterized by a phenoxy group linked to a butyrate chain. Unlike its aliphatic analogs (e.g., ethyl butyrate), the presence of the phenoxy moiety increases its molecular weight and boiling point, rendering it a combustible liquid or low-melting solid rather than a highly volatile flammable solvent.

Effective disposal requires classifying the material based on its specific state in your workflow—whether it exists as a pure substance or as a solute in a hazardous solvent stream.

Chemical Identity Table
PropertySpecification
Chemical Name Ethyl 4-phenoxybutanoate
CAS Number 25569-80-6
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Physical State Liquid or Low-Melting Solid (at 20°C)
Flash Point (Est.) >100°C (Combustible, Non-Flammable)
Solubility Immiscible in water; soluble in organic solvents

Waste Classification & Regulatory Status

Proper classification is the prerequisite for safe disposal. You must determine if your waste falls under RCRA (Resource Conservation and Recovery Act) regulations based on ignitability or toxicity .

A. Pure Substance Classification

As a pure substance, Ethyl 4-phenoxybutanoate typically does not meet the definition of a standard RCRA hazardous waste:

  • Ignitability (D001): With a flash point likely >60°C (140°F), it is not classified as an ignitable hazardous waste under 40 CFR 261.21.

  • Toxicity (D004-D043): It is not a listed toxic waste.

  • Listing (F, K, P, U Lists): It is not explicitly listed on EPA hazardous waste lists.

Directive: Despite its non-regulated status, do not dispose of down the drain. The phenoxy group suggests potential aquatic toxicity. It must be managed as Non-Regulated Organic Waste .

B. Mixture Classification (Common Scenario)

In research, this compound is often dissolved in solvents (e.g., Methanol, Ethyl Acetate, DCM).

  • If mixed with Flammable Solvents: Classify as D001 (Ignitable Waste) .

  • If mixed with Halogenated Solvents (DCM, Chloroform): Classify as F-Listed Halogenated Waste .

Waste Segregation & Decision Logic

Use the following decision tree to determine the correct waste stream for your specific sample.

WasteDecisionTreeStartStart: Waste GenerationIsPureIs the substance Pure or >90% Ethyl 4-phenoxybutanoate?Start->IsPureIsMixedIs it mixed with Halogenated Solvents? (e.g., DCM, Chloroform)IsPure->IsMixedNo (In Solution)StreamCSTREAM C: Non-Regulated Chemical Waste (Label: 'Non-Hazardous Organic')IsPure->StreamCYes (Pure Liquid/Solid)FlashPointCheckCheck Solvent Flash PointIsMixed->FlashPointCheckNoStreamBSTREAM B: Halogenated Organic Waste (Specialized Incineration)IsMixed->StreamBYesStreamASTREAM A: Non-Halogenated Organic Waste (High BTU Incineration)FlashPointCheck->StreamAFlammable Solvent

Figure 1: Decision logic for segregating Ethyl 4-phenoxybutanoate waste streams.[1][2]

Disposal Protocol: Step-by-Step

Follow this protocol to ensure compliance and safety.

Step 1: Container Selection
  • Material: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid LDPE for long-term storage of concentrated esters.

  • Closure: Ensure caps are screw-top and chemically resistant (polypropylene or PTFE-lined).

Step 2: Accumulation & Labeling[3]
  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Content Description:

    • Correct: "Waste Ethyl 4-phenoxybutanoate, 10% in Ethyl Acetate"[1][2]

    • Incorrect: "Waste Solvent" or "Ester Waste"[2]

  • Hazard Checkboxes:

    • If pure: Check "Toxic" (Conservative approach) or "Irritant".

    • If mixed: Check "Flammable" and/or "Toxic" as dictated by the solvent.

Step 3: Final Disposal (The "Cradle-to-Grave" Path)

Do not treat this waste in-house (e.g., evaporation or neutralization).[1]

  • Seal: Cap the container tightly.

  • Secondary Containment: Place the bottle in a secondary tray during transport to the central accumulation area.

  • Handoff: Transfer to your institution's Environmental Health & Safety (EHS) team.

  • Ultimate Fate: The waste will be shipped to a TSDF (Treatment, Storage, and Disposal Facility) for fuel blending (if high BTU) or high-temperature incineration .

Spill Response Procedures

In the event of a spill, act according to the volume released.

ParameterMinor Spill (< 50 mL)Major Spill (> 50 mL or in Traffic Area)
PPE Required Nitrile gloves, Lab coat, Safety glassesDouble Nitrile gloves, Organic vapor respirator (if heated)
Containment Absorb with paper towels or pig mats.[1][2]Dike with vermiculite or spill pillows.[1][2] Prevent drain entry.[3]
Cleanup Wipe area with soap/water.[1][2] Place waste in a bag.Scoop absorbed material into a wide-mouth jar.[1][2] Label as "Debris from Spill".
Decontamination Wash surface with 10% detergent solution.[1][2]Contact EHS for clearance.[1][2][3]

Scientific Rationale & Mechanism

Why Incineration?

Esters like Ethyl 4-phenoxybutanoate are stable against hydrolysis under neutral conditions but break down rapidly at high temperatures.

  • Mechanism: High-temperature incineration (>850°C) oxidizes the carbon backbone into CO₂ and H₂O.

  • Phenoxy Cleavage: The ether linkage requires significant energy to cleave, making incineration superior to chemical neutralization, which might yield phenol (a more toxic byproduct) if hydrolysis is incomplete.

IncinerationPathCompoundEthyl 4-phenoxybutanoateCombustionIncineration (>850°C, Excess O₂)Compound->CombustionOxidationByproductsCO₂ + H₂OCombustion->ByproductsComplete Mineralization

Figure 2: Thermal degradation pathway during waste processing.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 4-phenylbutyrate (Analog). Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

Navigating the Safe Handling of Ethyl 4-Phenoxybutanoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Ethyl 4-phenoxybutanoate, with a focus on personal protective equipment (PPE) and proper disposal protocols. While some sources may classify this compound as non-hazardous, a conservative approach that anticipates potential risks is the bedrock of a robust safety culture. The structural similarity to other compounds with known irritant properties necessitates a thorough and cautious safety strategy.

Hazard Assessment: A Proactive Stance

Given the variability in available safety data, a comprehensive hazard assessment is the critical first step. While a Safety Data Sheet (SDS) from one supplier may indicate no hazards, related compounds such as 4-phenylbutyric acid and ethyl butanoate are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to handle Ethyl 4-phenoxybutanoate as a potential irritant.

Key Potential Hazards:

  • Skin Irritation: Prolonged or repeated contact may cause redness and discomfort.

  • Eye Irritation: Direct contact can lead to serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory discomfort.[1][2]

This guide adopts the principle of "as low as reasonably practicable" (ALARP) for chemical exposure. The following PPE recommendations are based on mitigating these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling any chemical, including Ethyl 4-phenoxybutanoate. The following provides a detailed, step-by-step guide to ensure comprehensive protection.

Eye and Face Protection

Rationale: The eyes are particularly vulnerable to chemical splashes. Standard laboratory safety glasses do not provide sufficient protection from splashes.

Protocol:

  • Primary Protection: Always wear chemical splash goggles that meet ANSI Z87.1 standards.

  • Enhanced Protection: When there is a higher risk of splashing (e.g., transferring large volumes, heating the substance), supplement goggles with a face shield that protects the entire face.[3]

Skin and Body Protection

Rationale: A laboratory coat is the minimum requirement to protect against incidental contact. For tasks with a higher potential for contamination, more comprehensive protection is necessary.

Protocol:

  • Standard Operations: Wear a clean, buttoned, knee-length laboratory coat made of a flame-resistant material such as Nomex® or 100% cotton.[3] Avoid synthetic materials that can melt and adhere to the skin.

  • High-Risk Procedures: For procedures involving larger quantities or a significant risk of splashing, consider the use of a chemical-resistant apron or coveralls.[4][5]

Hand Protection

Rationale: Gloves are the most critical barrier between your skin and the chemical. The choice of glove material is crucial and depends on the chemical's properties and the duration of contact. Disposable nitrile gloves offer good protection against a variety of chemicals and are a suitable starting point for incidental contact.[6][7]

Glove Selection and Use Protocol:

  • Material Selection: For handling Ethyl 4-phenoxybutanoate, nitrile or neoprene gloves are recommended.[6] Butyl rubber gloves are also an excellent choice for protection against esters.[7]

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent contamination, remove gloves by peeling them off from the cuff, turning them inside out.

  • Disposal: Dispose of used gloves immediately in the designated chemical waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Glove Selection Summary Table:

Glove MaterialRecommendation for Ethyl 4-phenoxybutanoateRationale
Nitrile Recommended for incidental contactGood general chemical resistance.[6][7]
Neoprene RecommendedOffers good resistance to a range of chemicals.[6][7]
Butyl Rubber Highly RecommendedProvides excellent protection against esters.[7]
Latex Not RecommendedCan cause allergic reactions and may offer less chemical resistance.[7]
Respiratory Protection

Rationale: While typically not required when handling small quantities in a well-ventilated area, respiratory protection may be necessary if there is a risk of generating aerosols or vapors.

Protocol:

  • Engineering Controls: The primary method for controlling respiratory hazards is to work in a certified chemical fume hood.

  • Respirator Use: If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be required.[6][8] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.

Operational and Disposal Plans: A Lifecycle Approach

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Handling and Storage
  • Ventilation: Always handle Ethyl 4-phenoxybutanoate in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[1]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[2]

Spill Management

Immediate Actions:

  • Evacuate the immediate area.

  • Alert colleagues and the laboratory supervisor.

  • If the spill is large or you are unsure how to proceed, contact the institution's environmental health and safety (EHS) department.

Cleanup Protocol for Small Spills:

  • Don the appropriate PPE as outlined above.

  • Contain the spill using an absorbent material like sand, diatomite, or universal binders.[2]

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Rationale: Proper chemical waste disposal is a legal and ethical responsibility to protect the environment and public health.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix Ethyl 4-phenoxybutanoate waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization: Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 4-phenoxybutanoate."

  • Storage of Waste: Store the waste container in a designated satellite accumulation area.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not pour chemical waste down the drain.[2][9]

Visualizing the Workflow: From Preparation to Disposal

The following diagram illustrates the logical flow of operations when working with Ethyl 4-phenoxybutanoate, emphasizing the integration of safety protocols at each stage.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Hazard Assessment B Select & Don PPE A->B Informs C Work in Fume Hood B->C D Perform Experiment C->D E Doff PPE Correctly D->E F Segregate Waste E->F G Store Waste Securely F->G H Request Disposal G->H

Caption: Workflow for Safe Handling of Ethyl 4-phenoxybutanoate.

Conclusion: Fostering a Culture of Safety

The responsible use of any chemical reagent is foundational to scientific excellence. By treating Ethyl 4-phenoxybutanoate with the caution it deserves and adhering to the comprehensive PPE and disposal protocols outlined in this guide, researchers can protect themselves, their colleagues, and the environment. This proactive approach to safety not only mitigates immediate risks but also fosters a laboratory culture where safety is an integral and valued component of the research process.

References

  • Chemos GmbH & Co.KG.
  • Agilent Technologies, Inc. (2019).
  • TCI EUROPE N.V. (2025).
  • ChemicalBook. (2025).
  • CHEMM. Personal Protective Equipment (PPE).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?.
  • Alberta College of Pharmacists. (2019). Personal protective equipment in your pharmacy.
  • DuPont.
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl (R)
  • ChemicalBook. (2025).
  • National Center for Biotechnology Information.
  • Ansell. Ansell Chemical Resistance Glove Chart.
  • Unspecified. Gloves Chemical Resistance Chart.
  • Occupational Safety and Health Administr
  • Unspecified. CHEMICAL GLOVE RESISTANCE GUIDE.
  • Burkhardt, S., Kirner, H. J., Mössner, T., & Studer, M. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis, 2003(11), 1679–1682.
  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-phenoxybutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-phenoxybutanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.